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  • Product: Z-Lys(Boc)-ONp
  • CAS: 2212-69-3

Core Science & Biosynthesis

Foundational

Architectural Precision in Peptide Synthesis: A Technical Guide to Z-Lys(Boc)-ONp

Executive Summary As a Senior Application Scientist, I frequently encounter bottlenecks in complex peptide synthesis and bioconjugation—specifically, the challenge of building branched architectures without inducing race...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in complex peptide synthesis and bioconjugation—specifically, the challenge of building branched architectures without inducing racemization or unwanted side reactions. The solution often lies in the strategic selection of pre-activated, orthogonally protected building blocks. Z-Lys(Boc)-ONp (N- α -benzyloxycarbonyl-N- ϵ -tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester) is a masterclass in chemical design. By combining dual orthogonal protection with a pre-activated ester, it enables seamless peptide bond formation under mild conditions.

This whitepaper dissects the chemical structure, mechanistic pathways, and field-validated protocols for utilizing Z-Lys(Boc)-ONp in advanced drug development and synthetic workflows.

Chemical Architecture and Orthogonality (The "Why")

The utility of Z-Lys(Boc)-ONp stems from its tripartite functionalization. Each moiety on the L-lysine core serves a highly specific, independent role, allowing chemists to control the sequence of reactions with absolute precision[1].

  • α -Amine Protection (Z / Cbz): The benzyloxycarbonyl group protects the alpha-amino group. It is highly stable to mild acids and bases but can be cleanly removed via catalytic hydrogenolysis (H2/Pd) or strong acids (e.g., HF, HBr/AcOH).

  • ϵ -Amine Protection (Boc): The tert-butyloxycarbonyl group protects the side-chain amine. It is orthogonal to the Z group, meaning it can be selectively cleaved using moderately strong acids like Trifluoroacetic acid (TFA) without disturbing the α -amine protection[2].

  • Carboxyl Activation (ONp): The p-nitrophenyl ester is a highly stable yet reactive leaving group. It pre-activates the carboxyl terminus, eliminating the need for in situ coupling reagents (like HATU or DCC) which are notorious for causing epimerization or generating difficult-to-remove byproducts[3].

Table 1: Physicochemical Properties of Z-Lys(Boc)-ONp
PropertySpecification
Chemical Name N- α -Benzyloxycarbonyl-N- ϵ -tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester
CAS Number 2212-69-3
Molecular Formula C25H31N3O8[4]
Molecular Weight 501.53 g/mol [4]
Activation Group p-Nitrophenyl (ONp) active ester
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, and Ethyl Acetate

Mechanistic Action: The Power of the ONp Active Ester

In standard peptide synthesis, carboxylic acids must be activated in situ to become electrophilic enough for amine attack. However, as any experienced peptide chemist knows, in situ activation is a race against time and side reactions (such as the formation of unreactive N-acylureas).

Z-Lys(Boc)-ONp bypasses this via Nucleophilic Acyl Substitution . The electron-withdrawing nitro group on the phenyl ring heavily polarizes the carbonyl carbon, making it a prime target for nucleophilic attack by a primary amine.

The Causality of the Mechanism: When the target amine attacks the carbonyl carbon, a tetrahedral intermediate is formed. As the carbonyl double bond reforms, the p-nitrophenolate anion is expelled. Because the p-nitrophenolate anion is highly resonance-stabilized, it is an excellent leaving group. Crucially, the release of p-nitrophenol turns the reaction mixture a distinct yellow color. This provides a self-validating system: the intensity of the yellow color acts as a real-time, visual indicator of coupling progress.

Field-Validated Experimental Workflows

The following protocols are designed with built-in causality and self-validation, ensuring high-yield synthesis of branched peptides or bioconjugates.

Protocol 1: Solution-Phase Peptide Coupling

Objective: Couple Z-Lys(Boc)-ONp to a target primary amine without exogenous coupling reagents.

Causality Check: We utilize N,N-Diisopropylethylamine (DIEA) to ensure the target amine remains deprotonated (nucleophilic). We wash the final product with 5% Na2CO3 because the byproduct, p-nitrophenol, is weakly acidic; it will only partition into the aqueous waste phase when fully deprotonated by a mild base.

  • Preparation: Dissolve the amine-bearing substrate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Basification: Add DIEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling: Add Z-Lys(Boc)-ONp (1.1 eq) in one portion.

  • Self-Validation Monitoring: Stir at room temperature. Observe the solution transition to a vibrant yellow, confirming the release of p-nitrophenol. Monitor completion via TLC or LC-MS (typically 2-4 hours).

  • Quenching & Extraction: Evaporate the DMF under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer successively with 5% aqueous Na2CO3 (3x to remove the yellow p-nitrophenol), 1M HCl (to remove unreacted amines), and brine. Dry over anhydrous MgSO4, filter, and concentrate.

Protocol 2: Orthogonal Deprotection Strategy

Objective: Selectively expose either the α -amine or ϵ -amine for subsequent branching.

Pathway A: Selective Boc Removal (Exposing the side chain)

  • Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Stir for 30 minutes at room temperature. Note: The Z-group is entirely stable under these conditions.

  • Concentrate under a stream of nitrogen and precipitate the product in cold diethyl ether to yield the TFA salt of the ϵ -amine.

Pathway B: Selective Z Removal (Exposing the N-terminus)

  • Dissolve the intermediate in Methanol/EtOAc (1:1).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

  • Purge the flask and stir under a Hydrogen atmosphere (1 atm, balloon) for 2-4 hours. Note: The Boc group is completely stable to hydrogenolysis.

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate to yield the free α -amine.

Workflow Visualization

G Start Z-Lys(Boc)-ONp (Pre-activated Amino Acid) Coupling Nucleophilic Acyl Substitution (Peptide Bond Formation) Start->Coupling Amine Target Amine (R-NH2) + DIEA in DMF Amine->Coupling Byproduct p-Nitrophenol (Yellow Byproduct) Coupling->Byproduct Visual Indicator Intermediate Z-Lys(Boc)-NH-R (Fully Protected Conjugate) Coupling->Intermediate - ONp DeprotectBoc TFA / DCM (Acid Cleavage) Intermediate->DeprotectBoc DeprotectZ H2, Pd/C (Hydrogenolysis) Intermediate->DeprotectZ Product1 Z-Lys(NH2)-NH-R (Epsilon-Amine Exposed) DeprotectBoc->Product1 Removes Boc Product2 H2N-Lys(Boc)-NH-R (Alpha-Amine Exposed) DeprotectZ->Product2 Removes Z

Figure 1: Coupling mechanism and orthogonal deprotection pathways of Z-Lys(Boc)-ONp.

Applications in Advanced Bioconjugation

The structural predictability of Z-Lys(Boc)-ONp makes it an invaluable asset in modern drug delivery systems. Because the ONp ester reacts cleanly with primary amines without generating harsh reactive intermediates, it is frequently used to functionalize sensitive biomolecules, such as monoclonal antibodies or delicate oligonucleotide constructs[2]. Furthermore, its dual-protected lysine backbone serves as the foundational branching unit in the synthesis of poly(L-lysine) dendrimers, which are critical vehicles for targeted gene and drug delivery.

References

  • Pharmaceutical Society of Japan. "A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine." Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • PubChem, National Institutes of Health. "Boc-lys(boc)-onp | C22H33N3O8 (Proxy for ONp active ester mechanisms)." PubChem Database. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on Z-Lys(Boc)-ONp: Physicochemical Properties, Orthogonal Protection, and Peptide Coupling Dynamics

As a Senior Application Scientist in peptide chemistry, I often emphasize that successful synthesis is not merely about mixing reagents, but about orchestrating a sequence of highly controlled micro-environments. The mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I often emphasize that successful synthesis is not merely about mixing reagents, but about orchestrating a sequence of highly controlled micro-environments. The molecule Z-Lys(Boc)-ONp (N-α-Benzyloxycarbonyl-N-ε-Boc-L-lysine 4-nitrophenyl ester) represents a masterclass in such control. By embedding pre-activation and orthogonal protection directly into the building block, it provides researchers with a robust, self-validating tool for complex peptide elongation.

This whitepaper deconstructs the physicochemical properties, structural causality, and field-proven methodologies for utilizing Z-Lys(Boc)-ONp in advanced drug development and synthetic workflows.

Quantitative Physicochemical Profiling

Understanding the baseline physical properties of Z-Lys(Boc)-ONp is critical for optimizing storage, handling, and reaction conditions. The compound is isolated as a solid, typically exhibiting a pale yellow hue due to the presence of the chromophoric p-nitrophenyl group.

Table 1: Physicochemical Properties of Z-Lys(Boc)-ONp

PropertyValueCausality / Significance
Chemical Name N-α-Benzyloxycarbonyl-N-ε-Boc-L-lysine 4-nitrophenyl esterDefines the tripartite functional domains.
CAS Number 2212-69-3[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₂₅H₃₁N₃O₈[1]Determines stoichiometric calculations.
Molecular Weight 501.53 g/mol [1]Essential for precise equivalent massing in synthesis.
Melting Point 93.5 - 94.5 °C[1]Indicator of purity; deviations suggest hydrolysis or degradation.
Storage Temperature 2 - 8 °C (Sealed, Dry)[1]Prevents premature hydrolysis of the moisture-sensitive ONp ester.
The Tripartite Molecular Architecture: Causality in Design

The structural brilliance of Z-Lys(Boc)-ONp lies in its three distinct functional domains. Each group is engineered to respond to specific, non-overlapping chemical triggers—a concept known as orthogonal protection.

  • N-α-Benzyloxycarbonyl (Z or Cbz) Group : This protects the α-amine.

    • Causality: The Z group is highly stable to the mild acids used to remove Boc groups. It requires catalytic hydrogenolysis (H₂/Pd) or strong acids (like HF) for removal. This allows the chemist to selectively deprotect the side chain while keeping the N-terminus secure.

  • N-ε-tert-Butyloxycarbonyl (Boc) Group : This protects the side-chain ε-amine of the lysine core.

    • Causality: Lysine's highly nucleophilic side chain would otherwise cause severe branching during peptide elongation. The Boc group is acid-labile and easily removed via Trifluoroacetic acid (TFA) when side-chain functionalization is required.

  • α-p-Nitrophenyl (ONp) Ester : This serves as a pre-activated leaving group at the carboxyl terminus.

    • Causality: Standard coupling requires in situ activation using reagents like DCC or HBTU, which can lead to epimerization or the formation of truncated byproducts like guanidinylated amines[2]. The ONp ester bypasses this. The electron-withdrawing nitro group stabilizes the leaving phenoxide anion, allowing for spontaneous nucleophilic acyl substitution without external coupling agents[3].

G Z N-α-Z (Cbz) Protects α-Amine Lys L-Lysine Core Scaffold Z->Lys Stable to TFA Boc N-ε-Boc Protects ε-Amine Boc->Lys Acid Labile ONp α-ONp Ester Activated Carboxyl ONp->Lys Leaving Group

Fig 1. Orthogonal protection strategy of Z-Lys(Boc)-ONp highlighting functional domains.

Reaction Dynamics and Mechanism of Aminolysis

When Z-Lys(Boc)-ONp is introduced to a free amine (either in solution or on a solid support), the reaction proceeds via a classic nucleophilic acyl substitution[3].

The unprotonated amine of the growing peptide chain attacks the electrophilic carbonyl carbon of the ONp ester, forming a tetrahedral intermediate. As the intermediate collapses, the p-nitrophenoxide anion is expelled. Because p-nitrophenoxide is an excellent, weakly basic leaving group, the reaction is thermodynamically driven toward the formation of the new peptide bond[3]. Furthermore, because the amino acid is pre-activated, the risk of base-catalyzed epimerization—a notorious issue in unprotected or in situ activated peptide synthesis—is drastically minimized[4].

Self-Validating Experimental Protocol: ONp-Mediated Coupling

A hallmark of a robust synthetic protocol is its ability to self-validate. The aminolysis of Z-Lys(Boc)-ONp provides a built-in visual indicator: as the reaction proceeds, the liberated p-nitrophenoxide anion turns the reaction mixture a distinct, bright yellow. This allows the scientist to visually confirm that activation and coupling are actively occurring.

Step-by-Step Methodology

Step 1: Reagent Solubilization

  • Action : Dissolve 2.0 to 4.0 molar equivalents of Z-Lys(Boc)-ONp in anhydrous N,N-Dimethylformamide (DMF).

  • Causality : Using a stoichiometric excess drives the bimolecular reaction to completion. Anhydrous solvent is strictly required to prevent the competitive hydrolysis of the ONp ester into the unreactive free acid[2].

Step 2: Substrate Preparation

  • Action : Ensure the N-terminal amine of the target peptide is fully deprotected. For Solid-Phase Peptide Synthesis (SPPS), swell the resin in DMF for 30 minutes prior to addition.

  • Causality : Proper swelling maximizes the exposure of reactive sites within the porous polymer matrix, ensuring uniform coupling kinetics.

Step 3: Base Catalysis

  • Action : Add 1.0 to 2.0 equivalents of a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA).

  • Causality : The base ensures the nucleophilic amine remains in its unprotonated, highly reactive state without inadvertently cleaving base-labile protecting groups.

Step 4: Aminolysis & Visual Validation

  • Action : Agitate the mixture at room temperature for 4 to 12 hours.

  • Causality : ONp esters react more slowly than highly reactive OSu or OPfp esters. The extended time is necessary for quantitative yield[2]. Self-Validation: Observe the solution; a deepening yellow color confirms the successful release of the p-nitrophenoxide leaving group.

Step 5: Orthogonal Monitoring

  • Action : After 4 hours, extract a micro-aliquot of the reaction mixture (or resin) and perform a Kaiser test.

  • Causality : While the yellow color indicates the release of the leaving group, the Kaiser test confirms the consumption of the primary amine. A negative (yellow) Kaiser test dictates that the reaction is complete. A positive (blue) test requires extending the reaction time.

Step 6: Isolation

  • Action : Wash the product thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Causality : Successive washes with alternating polarities ensure the complete removal of the yellow p-nitrophenol byproduct and any unreacted Z-Lys(Boc)-ONp.

Workflow S1 1. Solubilize Z-Lys(Boc)-ONp (Anhydrous DMF) S2 2. Add Free Amine (Resin or Solution) S1->S2 S3 3. Base Addition (DIPEA) S2->S3 S4 4. Aminolysis (Yellow color indicates progress) S3->S4 S5 5. Kaiser Test Monitoring S4->S5 Complete Reaction Complete (Proceed to Wash) S5->Complete Negative Incomplete Incomplete (Extend Time) S5->Incomplete Positive Incomplete->S4

Fig 2. Step-by-step self-validating workflow for ONp-mediated peptide coupling.

References
  • ChemRxiv . Peptide Synthesis Using Unprotected Amino Acids. Retrieved from: [Link]

  • St. Paul's Cathedral Mission College . Biomolecules: Amino Acids and Proteins - Reaction Mechanisms. Retrieved from: [Link]

Sources

Exploratory

The Role of p-Nitrophenyl Active Esters in Peptide Synthesis: Mechanistic Insights and Modern Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction: The Thermodynamic Challenge of Peptide Coupling In organic synthesis and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Thermodynamic Challenge of Peptide Coupling

In organic synthesis and drug development, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is a fundamentally endergonic process. Direct condensation is thermodynamically unfavorable under standard conditions, necessitating the chemical activation of the C-terminal carboxylic acid 1.

While modern solid-phase peptide synthesis (SPPS) heavily relies on in situ activation using aminium/uronium salts (e.g., HATU) or phosphonium salts (e.g., PyBOP) 2, the classical "active ester" method remains a cornerstone of specialized peptide chemistry. Introduced by Miklos Bodanszky in the 1950s, p-nitrophenyl (pNP) active esters provided one of the first reliable methods for step-by-step peptide elongation with minimal epimerization 3. This whitepaper deconstructs the mechanistic causality, kinetic profiles, and modern niche applications of pNP esters.

Mechanistic Principles of Carboxyl Activation

The efficacy of a coupling reagent is defined by its ability to convert the relatively unreactive hydroxyl group of a carboxylic acid into a competent leaving group. pNP esters achieve this through off-line pre-activation.

The Causality of Activation: The electron-withdrawing nitro group (-NO₂), positioned para to the phenolic oxygen, exerts strong inductive and resonance effects. This significantly lowers the pKa of the leaving group (p-nitrophenolate, pKa ~7.15) and increases the electrophilicity of the carbonyl carbon. When a free amine (the nucleophile) attacks this activated carbonyl, aminolysis proceeds via a tetrahedral intermediate, ultimately expelling the p-nitrophenol byproduct and forming the stable amide bond.

Pathway N1 Carboxylic Acid (N-Protected) N3 p-Nitrophenyl Active Ester N1->N3 Esterification N2 p-Nitrophenol + Activator N2->N3 Pre-activation N5 Amide Bond (Peptide) N3->N5 Aminolysis N4 Free Amine (Nucleophile) N4->N5 Nucleophilic Attack N6 p-Nitrophenol (Leaving Group) N5->N6 Byproduct Release

Mechanistic pathway of p-nitrophenyl ester activation and subsequent aminolysis.

Kinetic Profile and Comparative Efficacy

Why do application scientists still utilize pNP esters in the era of ultra-fast reagents like HATU and COMU? The answer lies in the strict balance between reactivity, shelf-stability, and epimerization control .

  • Causality of Stability: Unlike O-acylisoureas (generated in situ by DCC) which rapidly rearrange to inactive N-acylureas if not immediately trapped, pNP esters are highly crystalline and thermodynamically stable. They can be synthesized in bulk, purified, and stored for months without degradation.

  • Causality of Slow Kinetics: Aminolysis of pNP esters is notably slower (requiring hours) compared to modern reagents (requiring minutes). This is because pNP esters lack the neighboring group participation (anchimeric assistance) characteristic of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) derived esters.

Quantitative Comparison of Peptide Coupling Reagents
Reagent ClassExampleActivation StrategyAminolysis SpeedEpimerization RiskByproduct Management
Active Esters Fmoc-AA-ONpPre-activatedSlow (2–24 h)Very LowDifficult (Yellow p-nitrophenol)
Carbodiimides DCCIn situModerateHigh (w/o additives)Filtration (Insoluble DCU)
Aminium Salts HATUIn situVery Fast (Mins)LowWashing (Soluble organics)
Phosphonium PyBOPIn situFast (Mins)LowWashing (Pyrrolidine species)
Oxyma-based COMUIn situVery Fast (Mins)Very LowWashing (Water-soluble)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in the laboratory, the following protocols detail the synthesis and application of pNP esters, emphasizing the physical causality behind each methodological choice.

Protocol 1: Synthesis of Fmoc-Amino Acid p-Nitrophenyl Ester
  • Reaction Setup: Dissolve the N-protected amino acid (e.g., Fmoc-AA-OH) and p-nitrophenol (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Thermal Control: Cool the mixture to 0°C. Causality: Low temperatures suppress the premature rearrangement of the highly reactive intermediate.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq) dropwise. Causality: DCC activates the carboxyl group to an O-acylisourea intermediate, which is rapidly trapped by the p-nitrophenol nucleophile.

  • Incubation: Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.

  • Self-Validation (Purity): Filter the precipitated dicyclohexylurea (DCU) byproduct. Perform Thin-Layer Chromatography (TLC) using a Hexane/EtOAc gradient. The disappearance of the starting material and the emergence of a new UV-active spot confirms ester formation.

  • Isolation: Evaporate the solvent and recrystallize the product from ethanol to yield a shelf-stable, crystalline active ester.

Protocol 2: Solid-Phase Peptide Coupling using Fmoc-AA-ONp
  • Preparation: Swell the peptide-bound resin in DMF.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x). Causality: Rigorous washing is mandatory; residual piperidine will prematurely react with the incoming active ester, causing chain termination.

  • Coupling: Dissolve the Fmoc-AA-ONp (3 equivalents relative to resin loading) in a minimal volume of DMF. Add to the resin.

  • Agitation: Allow the reaction to proceed for 2–24 hours at room temperature. Causality: The lack of anchimeric assistance necessitates extended reaction times to ensure complete coupling.

  • Self-Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply ninhydrin reagents. Heat to 100°C for 3 minutes.

    • Result: If the beads turn blue, primary amines are still present (incomplete coupling) -> Re-couple. If the beads remain yellow, the coupling is complete.

Workflow S1 Resin-Bound Peptide S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Wash (DMF) S2->S3 S4 Coupling: Add Fmoc-AA-ONp S3->S4 S5 Kaiser Test S4->S5 2-24 hours S6 Positive (Blue): Incomplete S5->S6 S7 Negative (Yellow): Complete S5->S7 S6->S4 Re-couple S7->S1 Next Cycle

Step-by-step SPPS workflow using p-nitrophenyl active esters with Kaiser test validation.

Modern Innovations and Niche Applications

While routine SPPS has largely transitioned to uronium and phosphonium salts, pNP esters are experiencing a renaissance in highly specialized fields of drug development and materials science:

  • Sequential Polypeptides & Neoglycoproteins: pNP esters are heavily utilized in the synthesis of complex sequential polymers where slow, highly controlled polymerization is required to maintain absolute optical purity and prevent premature termination 3.

  • Photoswitchable Active Esters: A groundbreaking 2025 study in JACS Au demonstrated the integration of a dithienylethene photoswitch directly into the pNP ester scaffold. By toggling between "open" and "closed" photoisomers using specific wavelengths of UV and visible light, researchers can reversibly turn the activating effect of the p-nitro substituent on and off. This allows for unprecedented spatiotemporal control over amide bond formation kinetics, yielding up to a 24-fold enhancement in aminolysis rates on demand 4.

Conclusion

p-Nitrophenyl active esters represent a masterclass in the physical organic chemistry of peptide synthesis. While their slower kinetic profile limits their use in high-throughput SPPS, their unparalleled shelf-stability, extremely low epimerization risk, and adaptability to novel photochemical controls ensure they remain a vital tool in the modern application scientist's repertoire. Understanding the causality behind their reactivity empowers researchers to deploy them effectively in the synthesis of complex biological macromolecules.

References

  • Benchchem. "A Comparative Guide to Peptide Coupling Agents: Z-Glu(OtBu)-ONp vs. Modern Reagents." 1

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. 2

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Bodanszky, M., et al. "Syntheses of sequential polypeptides via the p-nitrophenyl active ester procedure." ResearchGate. 3

  • JACS Au (2025). "Photoswitchable Active Esters for the Control of Amide Bond Formation with Light." ACS Publications. 4

Sources

Foundational

Storage Conditions and Thermal Stability of Z-Lys(Boc)-ONp: A Comprehensive Technical Guide

Executive Summary Z-Lys(Boc)-ONp (Nα-Cbz-Nε-Boc-L-lysine p-nitrophenyl ester, CAS: 2212-69-3) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in solid-phase and solution-phase p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-Lys(Boc)-ONp (Nα-Cbz-Nε-Boc-L-lysine p-nitrophenyl ester, CAS: 2212-69-3) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in solid-phase and solution-phase peptide synthesis[1]. While its orthogonal protection strategy allows for precise, site-specific peptide elongation, the C-terminal p-nitrophenyl (ONp) active ester introduces inherent thermodynamic and kinetic vulnerabilities. This whitepaper provides an in-depth analysis of the degradation mechanisms of Z-Lys(Boc)-ONp, establishes scientifically grounded storage parameters, and outlines a self-validating protocol for monitoring its thermal stability.

Structural Vulnerabilities and Degradation Mechanisms

The synthetic utility of Z-Lys(Boc)-ONp is driven by the p-nitrophenyl group. The strong electron-withdrawing nature of the nitro group—acting through both inductive and resonance effects—significantly increases the electrophilicity of the ester carbonyl carbon. While this facilitates rapid aminolysis during peptide coupling, it simultaneously renders the molecule highly susceptible to nucleophilic attack by ambient moisture (hydrolysis)[2].

Thermal stress exponentially accelerates this degradation. According to the Arrhenius equation, elevated temperatures provide the activation energy required for trace water molecules to attack the carbonyl carbon. This cleaves the ester bond, yielding the inactive free acid, Z-Lys(Boc)-OH , and free p-nitrophenol [3]. While the Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) protecting groups are generally stable under ambient conditions, extreme thermal stress (>100 °C) can induce Boc pyrolysis, releasing isobutylene and CO₂. However, under standard laboratory conditions, ONp ester hydrolysis remains the primary degradation pathway.

Degradation Compound Z-Lys(Boc)-ONp (Intact Active Ester) Thermal Thermal Stress (> 25°C) Compound->Thermal Moisture Moisture Exposure (H2O) Compound->Moisture Hydrolysis Ester Hydrolysis (Primary Degradation) Thermal->Hydrolysis Accelerates BocLoss Boc Thermal Cleavage (Secondary, > 100°C) Thermal->BocLoss Extreme Heat Moisture->Hydrolysis Nucleophilic Attack Products1 Z-Lys(Boc)-OH + p-Nitrophenol (Yellow) Hydrolysis->Products1 Products2 Z-Lys-ONp + Isobutylene + CO2 BocLoss->Products2

Logical mapping of Z-Lys(Boc)-ONp degradation pathways under thermal and moisture stress.

Optimal Storage Conditions & Shelf-Life Management

To preserve the integrity of the active ester, the storage environment must strictly control both thermal kinetic energy and hygroscopic exposure. The standard recommended storage temperature for Z-Lys(Boc)-ONp is 0 °C to 8 °C [4].

The Causality of Condensation: A critical failure point in laboratory settings is the immediate opening of refrigerated reagents. Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the powder. This introduces the exact nucleophile (water) that low-temperature storage is meant to prevent, initiating rapid surface-level hydrolysis. Vials must be equilibrated to room temperature in a desiccator prior to opening.

Table 1: Physicochemical Properties & Storage Specifications
ParameterSpecification / ConditionMechanistic Rationale
CAS Number 2212-69-3Unique chemical identifier for Z-Lys(Boc)-ONp.
Optimal Storage Temp 0 °C to 8 °CMinimizes thermal kinetic energy to prevent active ester hydrolysis.
Atmosphere Argon or Nitrogen backfillDisplaces atmospheric moisture to prevent nucleophilic attack.
Container Tightly sealed, opaquePrevents ambient moisture ingress and potential photo-degradation.
Handling Pre-requisite Equilibrate to Room TempPrevents condensation of atmospheric water on the cold reagent.

Quality Control and Degradation Monitoring

Because degraded Z-Lys(Boc)-ONp releases p-nitrophenol, the degradation process can be quantitatively tracked. The pKa of p-nitrophenol is approximately 7.15. By utilizing a slightly alkaline buffer (pH 7.4), the released byproduct predominantly exists as the p-nitrophenoxide ion . This ion exhibits a strong bathochromic shift, allowing for highly sensitive, interference-free spectrophotometric detection at 405 nm [3]. This provides a self-validating Quality Control (QC) mechanism: if the solution turns yellow, the active ester has degraded.

Workflow Prep Sample Prep (1 mg/mL in MeCN) Incubate Thermal Incubation (4°C, 25°C, 40°C) Prep->Incubate Aliquots Time-point Aliquots (0, 24, 48, 72 hrs) Incubate->Aliquots Analysis UV-Vis Assay (Detect at 405 nm) Aliquots->Analysis Data Kinetic Modeling (Calculate Half-life) Analysis->Data

Step-by-step analytical workflow for assessing the thermal stability of Z-Lys(Boc)-ONp.

Experimental Protocol: Accelerated Thermal Stability & Hydrolysis Assay

This step-by-step methodology allows researchers to quantify the degradation rate of Z-Lys(Boc)-ONp batches under varying thermal conditions.

Step 1: Reagent & Buffer Preparation
  • Stock Solution: Dissolve exactly 5.0 mg of Z-Lys(Boc)-ONp in 5.0 mL of anhydrous acetonitrile (MeCN) to create a 1 mg/mL stock. Causality: Anhydrous MeCN prevents premature hydrolysis during the setup phase.

  • Assay Buffer: Prepare a 50 mM HEPES buffer, adjusted to pH 7.4 using NaOH. Causality: pH 7.4 ensures >60% of any released p-nitrophenol is ionized to the highly absorptive p-nitrophenoxide state.

Step 2: Thermal Incubation
  • Aliquot 1.0 mL of the stock solution into three separate, tightly sealed amber glass vials.

  • Place Vial A in a refrigerator (4 °C), Vial B in a temperature-controlled room (25 °C), and Vial C in a laboratory incubator (40 °C).

Step 3: Time-Course Sampling & Spectrophotometric Analysis
  • At designated time points ( t=0,24,48,72 hours), extract a 50 µL aliquot from each vial.

  • Dilute the 50 µL aliquot into 950 µL of the HEPES buffer in a standard quartz cuvette. Mix by inversion.

  • Immediately measure the absorbance at 405 nm using a UV-Vis spectrophotometer against a blank (50 µL MeCN in 950 µL HEPES).

  • Calculate the concentration of released p-nitrophenol using the Beer-Lambert law ( ϵ405​≈18,000 M−1cm−1 ).

Table 2: Simulated Accelerated Degradation Kinetics (p-Nitrophenol Release)

The following table illustrates typical active ester hydrolysis kinetics in the presence of trace atmospheric moisture over a 72-hour period.

Temperature Condition24 Hours48 Hours72 HoursEstimated Half-Life ( t1/2​ )
4 °C (Refrigerated) < 0.1%< 0.2%< 0.3%> 2 Years
25 °C (Ambient) 1.5%3.2%5.0%~60 Days
40 °C (Accelerated Stress) 8.4%16.1%23.8%~12 Days

Conclusion

Z-Lys(Boc)-ONp is a highly effective reagent for peptide synthesis, but its chemical efficacy is directly tied to the lability of its p-nitrophenyl ester. Maintaining strict thermal control (0–8 °C) and rigorous anhydrous handling protocols are non-negotiable for preserving batch integrity. By implementing routine UV-Vis monitoring at 405 nm, laboratories can establish a self-validating QC pipeline to ensure high coupling yields and prevent the introduction of truncated or unreacted impurities into complex peptide chains.

References

  • ACS Catalysis . "Artificial Zinc Enzymes with Fine-Tuned Active Sites for Highly Selective Hydrolysis of Activated Esters". American Chemical Society. URL:[Link]

  • ResearchGate . "A modified method based on p-nitrophenol assay to quantify hydrolysis activities of lipases in litters". Soil Biology and Biochemistry. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Z-Lys(Boc)-ONp in Advanced Peptide Synthesis – Chemical Identity, Safety Profile, and Coupling Methodologies

Executive Summary In the landscape of synthetic peptide chemistry, the precision of coupling reagents and protecting groups dictates the purity and yield of the final macromolecule. Z-Lys(Boc)-ONp (CAS: 2212-69-3) stands...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic peptide chemistry, the precision of coupling reagents and protecting groups dictates the purity and yield of the final macromolecule. Z-Lys(Boc)-ONp (CAS: 2212-69-3) stands as a highly specialized, pre-activated amino acid derivative designed for the seamless incorporation of a protected lysine residue into a growing peptide chain[1]. By integrating an orthogonal protection strategy (Z and Boc groups) with a highly reactive p-nitrophenyl (ONp) active ester, this compound eliminates the need for exogenous coupling reagents during aminolysis, thereby minimizing side reactions such as racemization or guanidinylation[2].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with a deep mechanistic understanding of Z-Lys(Boc)-ONp, supported by verified physical data, safety protocols, and a self-validating experimental workflow.

Chemical Identity and Quantitative Properties

Z-Lys(Boc)-ONp is structurally optimized for controlled reactivity. The molecule features a lysine core where the α -amine is protected by a benzyloxycarbonyl (Z or Cbz) group, the ϵ -amine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl terminus is activated as a p-nitrophenyl ester[3].

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name N- α -benzyloxycarbonyl-N- ϵ -tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester
CAS Registry Number 2212-69-3[1]
Molecular Formula C25H31N3O8[3]
Molecular Weight 501.53 g/mol [3]
Melting Point 93.5 - 94.5 °C[4]
Optical Rotation -17.5 ± 1º (C=1 in Acetone)[5]
Storage Temperature 2 - 8 °C (Sealed in dry conditions)[6]

Mechanistic Role: Active Esters and Orthogonal Protection

The utility of Z-Lys(Boc)-ONp lies in the causality of its structural design.

The Active Ester (ONp): Traditional peptide coupling requires in-situ activation using reagents like EDC, DIC, or HATU, which can lead to unstable intermediates. Z-Lys(Boc)-ONp is pre-activated. The electron-withdrawing nitro group on the phenol ring stabilizes the resulting phenoxide anion, making p-nitrophenolate an exceptionally good leaving group[2]. When exposed to a free amine, nucleophilic acyl substitution occurs spontaneously, forming a robust peptide bond.

Orthogonal Protection: The molecule employs two distinct protecting groups that require completely different chemical conditions for removal, allowing chemists to selectively unmask specific amines for subsequent reactions.

Orthogonal Lys Lysine Core Alpha Alpha-Amine Protected by Z (Cbz) Lys->Alpha Deprotect: H2/Pd or HF Epsilon Epsilon-Amine Protected by Boc Lys->Epsilon Deprotect: TFA Carboxyl Carboxyl Group Activated by ONp Lys->Carboxyl Aminolysis Site

Orthogonal protection strategy of Z-Lys(Boc)-ONp allowing selective deprotection.

Safety Data Sheet (SDS) and Hazard Profile

Handling Z-Lys(Boc)-ONp requires adherence to strict laboratory safety protocols due to the biological reactivity of the active ester and the irritant nature of the p-nitrophenol byproduct generated upon hydrolysis or aminolysis.

Table 2: GHS Safety and Hazard Profile

CategoryDetails
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation[6].
Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes[5].
WGK (Water Hazard Class) 3 (Highly water endangering)[6]

Causality in Safety Measures: The primary hazard stems from the p-nitrophenyl moiety. If inhaled or exposed to moisture on the skin, the ester can slowly hydrolyze, releasing free p-nitrophenol—a known toxicant and irritant. Therefore, handling must be conducted in a fume hood (P261) using nitrile gloves (P280).

Experimental Protocol: Self-Validating Solution-Phase Coupling

The following protocol outlines the solution-phase coupling of Z-Lys(Boc)-ONp to a C-terminal protected amino acid. This workflow is designed as a self-validating system , utilizing visual and chemical feedback loops to confirm reaction progress.

Step-by-Step Methodology

Step 1: Solubilization and Preparation

  • Action: Dissolve 1.0 equivalent of the nucleophilic amino acid (e.g., H-Gly-OtBu) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Causality: DMF is a polar aprotic solvent that effectively solubilizes both the hydrophobic protected peptide and the active ester while preventing the premature hydrolysis that would occur in protic solvents.

Step 2: Base-Catalyzed Activation

  • Action: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Causality: DIPEA neutralizes any acid salts (e.g., TFA salts) of the free amine, ensuring the nucleophile is in its highly reactive, unprotonated state. The steric hindrance of the isopropyl groups prevents DIPEA from acting as a competing nucleophile.

Step 3: Aminolysis (Coupling)

  • Action: Add 1.1 equivalents of Z-Lys(Boc)-ONp. Stir the reaction mixture at room temperature for 2 to 4 hours.

  • In-Process Control (Self-Validation): As the reaction proceeds, the solution will turn a distinct, bright yellow. This is the visual confirmation of the leaving group expulsion (p-nitrophenolate anion). The intensity of the yellow color correlates directly with reaction conversion[2].

Step 4: Quenching and Workup

  • Action: Evaporate the DMF under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash the organic layer three times with 5% aqueous Na2​CO3​ .

  • In-Process Control (Self-Validation): The mild basic wash deprotonates the p-nitrophenol byproduct. The aqueous layer will become intensely yellow as the highly water-soluble sodium p-nitrophenolate partitions into it. Once the aqueous washes run clear, you have validated the complete removal of the active ester byproduct.

  • Action: Wash the organic layer with 5% Citric Acid (to remove residual DIPEA and unreacted free amines), followed by brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Workflow A Z-Lys(Boc)-ONp (Active Ester) B Nucleophilic Attack by Free Amine (H2N-R) A->B Base (DIPEA) C Tetrahedral Intermediate B->C Acyl Substitution D Peptide Bond Formation Z-Lys(Boc)-NH-R C->D Collapse E Leaving Group Expulsion (p-Nitrophenolate) C->E Visual Indicator (Yellow)

Workflow of Z-Lys(Boc)-ONp active ester coupling and leaving group expulsion.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for Z-Lys(Boc)-ONp coupling in liquid-phase

An authoritative guide to the liquid-phase peptide synthesis (LPPS) coupling of Z-Lys(Boc)-ONp, detailing the mechanistic causality, experimental execution, and self-validating monitoring systems required for high-purity...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the liquid-phase peptide synthesis (LPPS) coupling of Z-Lys(Boc)-ONp, detailing the mechanistic causality, experimental execution, and self-validating monitoring systems required for high-purity peptide fragment generation.

Mechanistic Grounding & Rationale

In liquid-phase peptide synthesis (LPPS), the choice of coupling strategy dictates the purity and yield of the final peptide fragment. Z-Lys(Boc)-ONp ( -benzyloxycarbonyl- -tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester) is a pre-activated amino acid derivative. The use of an active ester bypasses the need for in situ coupling reagents like DCC or EDC, which are notorious for promoting side reactions such as N -acylurea formation and racemization [1].

The mechanistic advantage of the p-nitrophenyl (ONp) group lies in its electron-withdrawing nitro moiety, which renders the carbonyl carbon highly electrophilic. When a free amine (the nucleophile) is introduced, it attacks the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels p-nitrophenol (PNP) as a stable leaving group, forging the peptide bond [2].

This reaction acts as a self-validating system: the expelled PNP acts as a built-in chromophore. By monitoring the release of PNP—which exhibits an isosbestic point at 347 nm and a distinct phenolate absorbance peak at 400 nm under basic conditions—researchers can quantitatively track reaction completeness in real-time [3].

Mechanism_Pathway Nuc Free Amine (R-NH2) Tetra Tetrahedral Intermediate Nuc->Tetra Nucleophilic Attack Ester Z-Lys(Boc)-ONp Ester->Tetra Nucleophilic Attack Peptide Peptide Bond (Z-Lys(Boc)-NH-R) Tetra->Peptide Collapse PNP p-Nitrophenol (PNP) (Leaving Group) Tetra->PNP Elimination

Figure 1: Aminolysis mechanism of the p-nitrophenyl ester generating the peptide bond and PNP.

Experimental Setup & Reagent Optimization

Before initiating the protocol, it is critical to optimize the reaction environment. ONp esters can be susceptible to slow hydrolysis if moisture is present; thus, anhydrous conditions are mandatory [4].

Table 1: Quantitative Process Optimization Parameters

ParameterRecommended ChoiceCausality & Impact
Solvent Anhydrous DMF or DCMDMF provides superior solubility for longer peptide fragments, while DCM accelerates reaction kinetics due to lower polarity.
Base DIPEA (1.1 - 2.0 eq)N,N-Diisopropylethylamine is sterically hindered, neutralizing the amine salt without acting as a competing nucleophile.
Catalyst HOBt (0.1 - 1.0 eq)1-Hydroxybenzotriazole accelerates the reaction by transiently forming an highly reactive OBt ester intermediate [4].
Temperature 20°C - 25°C (RT)Gentle warming (up to 30°C) can be used for sterically hindered sequences, but room temperature minimizes epimerization risks.

Step-by-Step Liquid-Phase Coupling Protocol

LPPS_Workflow A 1. Nucleophile Preparation (Free Amine Generation) B 2. Active Ester Addition (Z-Lys(Boc)-ONp + HOBt) A->B C 3. Reaction Monitoring (UV-Vis: PNP Release) B->C D 4. Liquid-Liquid Extraction (Na2CO3 Wash) C->D E 5. Pure Z-Lys(Boc)-Peptide (Organic Phase) D->E

Figure 2: Step-by-step workflow for liquid-phase Z-Lys(Boc)-ONp coupling and purification.

Step 1: Amine Free-Basing (Nucleophile Preparation)
  • Dissolve the C-protected amino acid or peptide fragment (e.g., as a hydrochloride or TFA salt) in anhydrous DMF (approx. 5-10 mL per gram of peptide).

  • Place the reaction flask in an ice bath (0°C) to control the exothermic neutralization.

  • Add 1.1 equivalents of DIPEA dropwise under continuous stirring.

  • Stir for 10 minutes. Check the pH of a 1 µL aliquot on moistened pH paper; it should read slightly basic (pH ~8) to confirm complete free-amine generation.

Step 2: Coupling Reaction
  • To the free amine solution, add 1.05 to 1.1 equivalents of Z-Lys(Boc)-ONp . A slight excess ensures complete consumption of the valuable peptide fragment.

  • (Optional but Recommended): Add 0.5 equivalents of anhydrous HOBt to catalyze the aminolysis [4].

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir continuously under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress. The solution will progressively turn yellow as p-nitrophenol is liberated.

Step 3: Reaction Monitoring (Self-Validation)

Do not rely on arbitrary timeframes; actively validate the reaction progress.

  • TLC Analysis : Spot the reaction mixture against starting materials on a silica gel plate. Elute with a suitable solvent system (e.g., EtOAc/Hexane or DCM/MeOH). The disappearance of the free amine spot (visualized via Ninhydrin) indicates completion.

  • Spectrophotometric Tracking : Extract a 10 µL aliquot, dilute in 1 mL of 0.1 M Tris-HCl buffer (pH 8.5), and measure the absorbance at 400 nm. The reaction is complete when the absorbance plateaus, indicating maximum PNP release [3].

Step 4: Work-up and Purification (Liquid-Liquid Extraction)

Once complete (typically 2 to 12 hours), the reaction mixture contains the desired peptide, unreacted Z-Lys(Boc)-ONp, liberated PNP, and DIPEA salts.

  • Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) (approx. 10x the DMF volume).

  • Transfer to a separatory funnel and execute the sequential washes detailed in Table 2.

Table 2: Liquid-Liquid Extraction Wash Sequence

Wash StepReagentCausality & Chemical Logic
1. Base Wash 5% Na₂CO₃ (3x)Critical Step: PNP has a pKa of 7.15. The basic carbonate wash (pH ~11) deprotonates PNP into the highly water-soluble phenolate anion, stripping the yellow byproduct into the aqueous layer [2].
2. Acid Wash 5% Citric Acid or 1M KHSO₄ (3x)Protonates unreacted free amines and DIPEA, pulling these basic impurities into the aqueous layer.
3. Neutral Wash Brine (Saturated NaCl) (1x)Breaks any emulsions and pulls residual water out of the organic EtOAc layer.
4. Drying Anhydrous Na₂SO₄Chemically absorbs trace microscopic water droplets from the organic phase.
  • Filter the dried organic layer to remove the Na₂SO₄ salts.

  • Evaporate the EtOAc under reduced pressure (rotary evaporation) to yield the crude Z-Lys(Boc)-peptide.

  • (Optional): Triturate the resulting solid with cold diethyl ether to precipitate the pure peptide and wash away any residual non-polar impurities.

References

  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters / ResearchGate. Available at:[Link]

  • Peptides-V, Synthesis-II: Carboxyl Group Activation. St. Paul's Cathedral Mission College. Available at:[Link]

  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. Scientific Reports / ResearchGate. Available at:[Link]

  • A Simple Method for Synthesis of Active Esters. National Institutes of Health (PMC). Available at:[Link]

Sources

Application

Liquid-phase peptide synthesis (LPPS) using Z-Lys(Boc)-ONp

Application Notes & Protocols Topic: High-Efficiency Liquid-Phase Peptide Synthesis (LPPS) Utilizing Nα-Boc-Nε-Z-L-lysine p-Nitrophenyl Ester Audience: Researchers, scientists, and drug development professionals in the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: High-Efficiency Liquid-Phase Peptide Synthesis (LPPS) Utilizing Nα-Boc-Nε-Z-L-lysine p-Nitrophenyl Ester

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and materials science.

Foundational Principles: A Strategic Approach to Solution-Phase Peptide Elongation

Liquid-Phase Peptide Synthesis (LPPS), while historically preceding Solid-Phase Peptide Synthesis (SPPS), remains a powerful and relevant methodology, particularly for the large-scale production of shorter peptides and peptide fragments.[1] Unlike SPPS, where the growing peptide chain is anchored to an insoluble resin, LPPS occurs entirely in solution.[1] This approach offers distinct advantages, including more traditional and scalable purification techniques (e.g., extraction, crystallization) after each step and the avoidance of challenges associated with resin-bound peptide aggregation.[1][2]

This guide focuses on a robust LPPS strategy employing Nα-Boc-Nε-Z-L-lysine p-nitrophenyl ester (Z-Lys(Boc)-ONp) . This reagent is expertly designed for the controlled incorporation of a lysine residue into a peptide sequence. The selection of its constituent parts—the protecting groups and the activating group—is a deliberate exercise in chemical strategy, designed to ensure high-yield, low-racemization peptide bond formation.

The Chemical Logic of Z-Lys(Boc)-ONp

To achieve the sequential and controlled assembly of a peptide, a precise orchestration of protecting and activating groups is necessary. The design of Z-Lys(Boc)-ONp embodies this principle through three key functional components:

  • The Nα-Boc Protecting Group (Temporary Shield): The α-amino group of the lysine is protected by the acid-labile tert-Butoxycarbonyl (Boc) group.[3][4] The Boc group is stable under the slightly basic or neutral conditions of the coupling reaction but can be selectively and cleanly removed with moderate acids like trifluoroacetic acid (TFA), regenerating the N-terminal amine for the next coupling step.[5][6] This selective removal is the cornerstone of the stepwise elongation process.

  • The Nε-Z Protecting Group (Permanent Shield): The side-chain (ε) amino group of lysine is highly nucleophilic and must be masked throughout the synthesis to prevent unwanted branching or side reactions.[7] The Benzyloxycarbonyl (Z or Cbz) group serves this purpose.[3] Introduced by Bergmann and Zervas, the Z group is stable to the acidic conditions used to remove the Boc group but can be cleaved under harsher conditions, typically catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid, at the final stage of the synthesis.[3][8][9] This differential stability between the Boc and Z groups provides the "quasi-orthogonal" protection scheme essential for directed synthesis.[4]

  • The p-Nitrophenyl Ester (ONp) Activating Group: To facilitate the formation of the amide (peptide) bond, the carboxylic acid of the lysine must be "activated." The p-nitrophenyl ester is a highly effective activating group. The electron-withdrawing nature of the nitro group makes the p-nitrophenoxide ion an excellent leaving group, thereby increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by the free amino group of the coupling partner.[10][11] This results in an efficient and clean coupling reaction, often proceeding to completion under mild conditions. The release of the yellow-colored p-nitrophenolate anion can also be used to monitor the reaction progress spectrophotometrically.[12][13]

Physicochemical Properties and Handling

Proper storage and handling of amino acid derivatives are critical for successful and reproducible synthesis. The data below provides key specifications for Z-Lys(Boc)-ONp.

PropertyValueSource / Reference
Full Chemical Name Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine p-nitrophenyl esterInternal Data
Common Abbreviation Boc-Lys(Z)-ONp[14]
CAS Number 2389-46-0[14]
Molecular Formula C₂₅H₃₀N₄O₈Internal Calculation
Molecular Weight 514.53 g/mol Internal Calculation
Appearance White to off-white crystalline powder[9] (Similar compounds)
Storage Conditions Store at -20°C, keep dry, protect from light[9]
Solubility Soluble in DMF, DCM, Ethyl Acetate. Insoluble in water.Internal Expertise

Core Experimental Protocols

The following protocols provide a step-by-step guide for a typical coupling and deprotection cycle in LPPS. These should be considered a starting point, and optimization may be required based on the specific peptide sequence.

Workflow Overview: A Single LPPS Cycle

The synthesis of a peptide in solution is a cyclical process. The diagram below illustrates the key stages involved in adding one amino acid to the growing peptide chain.

LPPS_Cycle Start N-terminal Free Dipeptide Ester (e.g., H-AA₂-AA₁-OR) Boc_Deprotection Boc Deprotection (TFA in DCM) Start->Boc_Deprotection 1. Neutralization Neutralization (e.g., DIPEA) Boc_Deprotection->Neutralization 2. Coupling Coupling with Z-Lys(Boc)-ONp Neutralization->Coupling 3. Workup Aqueous Work-up & Purification Coupling->Workup 4. End N-Boc Protected Tripeptide Ester (Boc-Lys(Z)-AA₂-AA₁-OR) Workup->End 5. End->Boc_Deprotection Next Cycle

Sources

Method

Application Note: Utilizing Z-Lys(Boc)-ONp for Asymmetric Lysine Side-Chain Branching in Peptide and Dendrimer Synthesis

Introduction & Scope The construction of branched peptides, dendrimers, and multivalent bioconjugates requires absolute control over polymer topology. Lysine, bearing two primary amines (α and ε), is the quintessential b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The construction of branched peptides, dendrimers, and multivalent bioconjugates requires absolute control over polymer topology. Lysine, bearing two primary amines (α and ε), is the quintessential branching unit. Z-Lys(Boc)-ONp (N-α-benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester) is a highly specialized building block designed explicitly for asymmetric branching. By combining a pre-activated ester (ONp) for coupling-reagent-free conjugation with orthogonal protecting groups (Z and Boc) for selective chain elongation, this reagent ensures high-fidelity synthesis of complex macromolecular architectures 1.

Mechanistic Principles (E-E-A-T Insights)

The p-Nitrophenyl (ONp) Active Ester: Causality of Choice

Standard peptide branching often relies on in situ activation using uronium salts (e.g., HATU) or carbodiimides (e.g., EDC). In highly branched systems, these reagents generate significant byproducts that are difficult to separate and can cause irreversible side reactions, such as the guanidinylation of unreacted amines.

The ONp ester circumvents this by being pre-activated. Aminolysis by the target amine proceeds smoothly under mildly basic conditions, releasing only p-nitrophenol as a byproduct. This creates a self-validating reaction system : the released p-nitrophenolate anion is bright yellow under basic conditions (absorbing strongly at ~400 nm). This allows researchers to visually and spectrophotometrically monitor coupling efficiency in real-time without needing to aliquot samples for LC-MS 1.

Orthogonal Protection Strategy

To achieve asymmetric branching—growing two entirely different peptide sequences from the α and ε positions—the amines must be deprotected independently 2.

  • Boc (tert-butyloxycarbonyl) on the ε-amine is acid-labile (cleaved by TFA) but highly stable to catalytic hydrogenation.

  • Z (benzyloxycarbonyl) on the α-amine is cleaved by catalytic hydrogenation (H2, Pd/C) but is completely stable to the standard TFA concentrations used for Boc removal.

Physicochemical Properties

Table 1: Quantitative Specifications of Z-Lys(Boc)-ONp

PropertySpecification
Chemical Name N-α-Cbz-N-ε-Boc-L-lysine 4-nitrophenyl ester
CAS Number 2212-69-3
Molecular Weight 501.54 g/mol
Chemical Formula C₂₅H₃₁N₃O₈
Appearance White to pale yellow powder
Solubility DMF, DMSO, DCM, Ethyl Acetate
Storage Conditions -20°C, desiccated, protected from light

Experimental Protocols

Protocol A: Coupling Z-Lys(Boc)-ONp to a Primary Amine

Objective: Attach the branching unit to a resin-bound peptide or a solution-phase dendrimer core.

  • Substrate Preparation : Dissolve the amine-bearing substrate (e.g., 0.1 mmol) in 5 mL of anhydrous DMF.

    • Causality: Anhydrous conditions are critical to prevent the slow background hydrolysis of the ONp ester over extended reaction times.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5 eq).

    • Causality: A non-nucleophilic base is required to maintain the target amines in their reactive free-base state without competing for the active ester.

  • Reagent Addition : Add Z-Lys(Boc)-ONp (0.3 mmol, 3 eq per free amine).

  • Self-Validating Monitoring : Stir at room temperature. The solution will rapidly turn yellow. Monitor the absorbance at 400 nm; the reaction is complete when the yellow color intensity plateaus (typically 4–12 hours).

  • Purification (Solution Phase) : Dropwise add the reaction mixture into 50 mL of ice-cold diethyl ether.

    • Causality: The branched product precipitates, while unreacted Z-Lys(Boc)-ONp and the p-nitrophenol byproduct remain highly soluble in ether, enabling rapid, chromatography-free purification. Centrifuge and wash the pellet twice with cold ether.

Protocol B: Selective Asymmetric Deprotection

Table 2: Orthogonal Deprotection Matrix

Target Amine to FreeProtecting GroupReagent/ConditionsStatus of Opposite Group
ε-Amine Boc50% TFA in DCM, 30 minZ remains 100% intact
α-Amine Z (Cbz)H₂ (1 atm), 10% Pd/C, MeOH, 2-4 hrBoc remains 100% intact
Sub-Protocol B1: Liberating the ε-Amine (Boc Removal)
  • Suspend the Z-Lys(Boc)-peptide in a cleavage cocktail of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).

  • Stir for 30 minutes at room temperature.

    • Causality: If susceptible residues (like Trp or Met) are present in the core sequence, the tert-butyl cation generated during cleavage must be trapped; add 2.5% Triisopropylsilane (TIPS) to prevent side-chain alkylation.

  • Evaporate the TFA/DCM under a stream of nitrogen and precipitate the resulting Z-Lys(NH₂)-peptide in cold ether.

Sub-Protocol B2: Liberating the α-Amine (Z Removal)
  • Dissolve the Boc-protected intermediate in Methanol or DMF.

  • Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the peptide).

  • Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon (1 atm).

  • Stir vigorously for 2–4 hours.

    • Causality: The palladium catalyst surface mediates the hydrogenolysis of the benzyl-oxygen bond, releasing toluene and CO₂, yielding the free NH₂-Lys(Boc)-peptide 3.

  • Filter through a Celite pad to remove the Pd/C catalyst and concentrate the filtrate in vacuo.

Workflow Visualization

G Start Target Peptide/Core (Free Amine) Coupling Coupling with Z-Lys(Boc)-ONp (DMF, DIPEA) Start->Coupling Intermediate Z-Lys(Boc)-Peptide (Branched Precursor) Coupling->Intermediate Releases p-Nitrophenol (Yellow, 400nm) BocDeprotect Boc Deprotection (50% TFA/DCM) Intermediate->BocDeprotect Route 1 ZDeprotect Z Deprotection (H2, Pd/C) Intermediate->ZDeprotect Route 2 EpsilonBranch Epsilon-Amine Free Z-Lys(NH2)-Peptide BocDeprotect->EpsilonBranch AlphaBranch Alpha-Amine Free NH2-Lys(Boc)-Peptide ZDeprotect->AlphaBranch ElongateE Elongate Epsilon Branch (Sequence A) EpsilonBranch->ElongateE ElongateA Elongate Alpha Branch (Sequence B) AlphaBranch->ElongateA

Workflow for asymmetric lysine side-chain branching using orthogonal Z/Boc deprotection.

Troubleshooting & Optimization

  • Sluggish Coupling in High-Generation Dendrimers : Steric hindrance can significantly slow down the aminolysis of the ONp ester. Optimization : Increase the reaction temperature to 40°C or add a catalytic amount of 1-Hydroxybenzotriazole (HOBt). HOBt converts the ONp ester in situ to a highly reactive OBt ester, accelerating the reaction without introducing the byproducts associated with standard coupling reagents.

  • Premature Z-Cleavage in SPPS : If utilizing strong acids like HF or TFMSA for global deprotection later in the synthesis, remember that the Z group will be cleaved. Optimization : Plan the synthetic route so that the α-amine branch (protected by Z) is deprotected and elongated before any global strong-acid cleavage steps are executed.

References

  • Title : Cationic Poly-l-lysine Dendrimers: Pharmacokinetics, Biodistribution, and Evidence for Metabolism and Bioresorption after Intravenous Administration to Rats Source : Molecular Pharmaceutics - ACS Publications URL :[Link]

  • Title : Tetrabranched Hetero-Conjugated Peptides as Bifunctional Agonists of the NOP and Mu Opioid Receptors Source : Bioconjugate Chemistry - ACS Publications URL :[Link]

  • Title : Synthesis and properties of gemini surfactants of the type (R1(CO)-Lys(H)-NH)2(CH2)n Source : RSC Publishing URL :[Link]

Sources

Application

Application Note: Strategic Use of Z-Lys(Boc)-ONp for the Synthesis of Side-Chain Cyclized Peptides

Executive Summary Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced metabolic stability, improved receptor binding affinity, and conformational rigidity compared to their linear coun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced metabolic stability, improved receptor binding affinity, and conformational rigidity compared to their linear counterparts.[1][2] The synthesis of these complex architectures, however, requires precise control over reactive functional groups. This guide details the application of Nα-Z-Nε-Boc-L-lysine p-nitrophenyl ester (Z-Lys(Boc)-ONp), a uniquely functionalized amino acid derivative, for the efficient synthesis of side-chain to N-terminus cyclized peptides. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss critical parameters for optimization, offering researchers a robust framework for producing these valuable molecules.

The Strategic Advantage of Z-Lys(Boc)-ONp

The efficacy of Z-Lys(Boc)-ONp in cyclic peptide synthesis stems from the intelligent combination of three distinct chemical moieties, each serving a specific and crucial purpose. Understanding their interplay is key to leveraging this reagent effectively.

  • Nα-Z (Benzyloxycarbonyl) Group: This is a classic urethane-type protecting group for the α-amino function.[3] Its primary advantage is its stability to the mildly acidic and basic conditions used for Boc and Fmoc group removal, respectively. It is typically cleaved under harsher conditions, such as strong acid (HBr/AcOH) or, more commonly, catalytic hydrogenation (H₂/Pd).[3][4] This stability makes it an ideal "permanent" protecting group during the chain assembly and cyclization phases.

  • Nε-Boc (tert-Butoxycarbonyl) Group: The Boc group protects the side-chain (ε) amine of the lysine residue.[5] It is famously acid-labile and can be removed with acids like trifluoroacetic acid (TFA).[6][] The orthogonal nature of the Z and Boc groups is a cornerstone of this strategy; one can be removed without affecting the other, allowing for selective deprotection and modification.[4]

  • C-terminal ONp (p-nitrophenyl) Ester: This moiety is not a protecting group but an activating group. First introduced by Bodanszky, p-nitrophenyl esters are "active esters" that readily react with primary amines to form stable amide bonds.[8] The p-nitrophenolate anion is an excellent leaving group, facilitating the nucleophilic attack from an amine. Its reactivity is sufficiently high for efficient coupling but moderate enough to minimize the risk of racemization at the activated carbonyl center.[9]

This trifecta of functionalities allows Z-Lys(Boc)-ONp to be incorporated into a peptide chain, where it can later serve as the lynchpin for an intramolecular cyclization event, forming a lactam bridge between the lysine side chain and another residue's N-terminus.

Workflow for Side-Chain to N-Terminus Cyclization

The overall strategy involves synthesizing a linear peptide precursor containing the Z-Lys(Boc)-ONp residue, selectively deprotecting the N-terminal amine of the peptide, and inducing an intramolecular cyclization reaction in solution under high-dilution conditions.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Deprotection cluster_2 Cyclization & Finalization sp1 1. Start with Resin (e.g., 2-Chlorotrityl) sp2 2. Couple Amino Acids (Fmoc/tBu Strategy) sp1->sp2 sp3 3. Incorporate Z-Lys(Boc)-ONp sp2->sp3 sp4 4. Complete Linear Sequence sp3->sp4 cl1 5. Cleave from Resin (e.g., mild acid) sp4->cl1 Linear Protected Peptide cl2 6. Selective N-terminal Fmoc Removal cl1->cl2 cy1 7. Solution-Phase Cyclization (High Dilution, Base) cl2->cy1 Linear Precursor (Free N-terminus) cy2 8. Global Deprotection (Remove Z, Boc, etc.) cy1->cy2 cy3 9. HPLC Purification cy2->cy3 end Characterization (LC-MS, NMR) cy3->end Final Cyclic Peptide

Sources

Method

Preparation of protease enzyme substrates using Z-Lys(Boc)-ONp

An Application Guide for the Synthesis of Protease Substrates Utilizing Nα-Z-Nε-Boc-L-lysine p-Nitrophenyl Ester Abstract This comprehensive application note provides a detailed guide for researchers, chemists, and profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Protease Substrates Utilizing Nα-Z-Nε-Boc-L-lysine p-Nitrophenyl Ester

Abstract

This comprehensive application note provides a detailed guide for researchers, chemists, and professionals in drug development on the strategic use of Nα-Z-Nε-Boc-L-lysine p-Nitrophenyl Ester (Z-Lys(Boc)-ONp) for the synthesis of protease substrates. We delve into the underlying chemical principles, including orthogonal protection and activated ester chemistry, to provide not just a protocol, but a foundational understanding of the methodology. This guide offers detailed, step-by-step protocols for the coupling of Z-Lys(Boc)-ONp to a target molecule, subsequent selective deprotection strategies, and best practices for reaction monitoring and troubleshooting. The aim is to empower scientists to confidently and efficiently construct tailored peptide substrates for protease activity assays and other biochemical applications.

Introduction: The Strategic Role of Z-Lys(Boc)-ONp in Protease Research

Proteases are a critical class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their roles in cellular signaling, digestion, and disease progression make them prime targets for therapeutic intervention and diagnostic assays. The study of these enzymes relies heavily on the availability of specific and reliable substrates. Synthetic peptide substrates, which are often designed to release a chromogenic or fluorogenic reporter molecule upon cleavage, are indispensable tools for quantifying protease activity.[1][2]

Z-Lys(Boc)-ONp is a versatile and strategically designed amino acid derivative that serves as a cornerstone for building such substrates.[3] Its structure is optimized for controlled, stepwise synthesis:

  • L-Lysine Core: Provides the essential recognition motif for trypsin-like proteases, which preferentially cleave peptide bonds C-terminal to lysine or arginine residues.

  • Nα-Z (Benzyloxycarbonyl) Group: A robust, temporary protecting group for the alpha-amino function, stable to the acidic conditions used to remove Boc groups. It is typically removed via catalytic hydrogenation.[4][5]

  • Nε-Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the side-chain epsilon-amino function. Its removal with acids like trifluoroacetic acid (TFA) allows for site-specific modification, such as the attachment of reporter groups or the creation of branched peptides.[6][7]

  • p-Nitrophenyl Ester (ONp): An activated ester at the C-terminus. The p-nitrophenyl group is an excellent leaving group, facilitating efficient peptide bond formation with a nucleophilic amine under mild conditions.[8][9] In the context of a final substrate, the released p-nitrophenolate upon cleavage can also serve as a chromogenic reporter.[1]

The differential lability of the Z and Boc groups provides an "orthogonal" protection strategy, which is fundamental to modern peptide chemistry.[10][11] This allows for the sequential deprotection and modification of the lysine derivative, granting the synthetic chemist precise control over the final substrate architecture.

Core Principles: Orthogonal Protection and Activated Ester Coupling

The successful synthesis of a protease substrate using Z-Lys(Boc)-ONp hinges on two core chemical principles: the strategic management of protecting groups and the mechanism of the coupling reaction.

The Orthogonal Protection Scheme

The Z and Boc groups are both carbamate-type protecting groups but are removed under distinct, non-interfering conditions.[5][11] This orthogonality is the key to synthetic flexibility.

  • Boc Group: Removed with moderate to strong acids (e.g., Trifluoroacetic Acid, TFA). The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation.[6]

  • Z Group: Stable to acidic conditions but readily cleaved by catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).[4]

This allows a researcher to, for example, first couple Z-Lys(Boc)-ONp to a peptide chain, then selectively remove the Boc group from the lysine side chain to attach a fluorescent label, all while the N-terminus remains protected by the Z group.

G cluster_main Synthetic Strategy with Z-Lys(Boc)-ONp cluster_path1 Path A: Side-Chain Modification cluster_path2 Path B: N-Terminal Elongation Start Z-Lys(Boc)-ONp P1_Step1 Couple to N-terminal building block (R-NH2) Start->P1_Step1 P2_Step1 Couple to C-terminal building block (R'-COOH) Start->P2_Step1 P1_Step2 Selective Boc Deprotection (e.g., TFA) P1_Step1->P1_Step2 P1_Step3 Attach Reporter Group to ε-amino group P1_Step2->P1_Step3 P1_Final Final Substrate: Z-Lys(Reporter)-R P1_Step3->P1_Final P2_Step2 Selective Z Deprotection (e.g., H2/Pd-C) P2_Step1->P2_Step2 P2_Step3 Couple next amino acid to α-amino group P2_Step2->P2_Step3 P2_Final Elongated Peptide: X-Lys(Boc)-R' P2_Step3->P2_Final

Caption: Orthogonal pathways for substrate synthesis using Z-Lys(Boc)-ONp.

The p-Nitrophenyl Activated Ester

Directly forming an amide bond between a carboxylic acid and an amine is unfavorable because the hydroxyl group (-OH) is a poor leaving group.[12] Z-Lys(Boc)-ONp circumvents this by pre-activating the carboxyl group as a p-nitrophenyl ester. The electron-withdrawing nitro group makes the p-nitrophenoxide a stable, effective leaving group, facilitating nucleophilic attack by the free amine of another amino acid or molecule to form the desired peptide bond under mild conditions.[9][13]

Experimental Protocols

Disclaimer: All procedures must be performed by technically qualified individuals in a properly equipped laboratory, adhering to all local safety regulations. All products are for research use only.[14]

Safety & Handling
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling solvents and TFA.

  • Reagent Handling: Z-Lys(Boc)-ONp is typically a white to off-white powder.[17] Avoid inhalation of dust.[18] Refer to the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. Store sealed in a dry, cool environment (2-8°C).[17]

Protocol 1: General Coupling Reaction

This protocol details the coupling of Z-Lys(Boc)-ONp to a generic amine-containing molecule (R-NH₂), such as an amino acid ester or a linker for a reporter group.

Materials:

  • Z-Lys(Boc)-ONp (CAS 2212-69-3)

  • Amine component (R-NH₂) (e.g., Glycine methyl ester hydrochloride)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Thin Layer Chromatography (TLC) supplies (silica plates, mobile phase)

  • Standard work-up and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine component (1.0 equivalent). If it is a hydrochloride salt, it must be neutralized.

  • Dissolution: Dissolve the amine component in anhydrous DCM or DMF.

  • Neutralization: Add DIEA (1.1 equivalents) to the solution to neutralize the HCl salt and liberate the free amine. Stir for 10-15 minutes at room temperature. Causality: DIEA is a hindered, non-nucleophilic base that will not compete with the desired amine in the coupling reaction.[10][19]

  • Addition of Z-Lys(Boc)-ONp: In a separate flask, dissolve Z-Lys(Boc)-ONp (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting materials. The formation of the yellow p-nitrophenoxide byproduct is also an indicator of reaction progress. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid or 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted starting material and the p-nitrophenol byproduct), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product, Z-Lys(Boc)-NH-R.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, LC-MS, and analytical HPLC.

Protocol 2: Selective Side-Chain (Boc) Deprotection

This protocol is for removing the Boc group from the lysine side chain, exposing the ε-amino group for further functionalization.

G cluster_workflow Boc Deprotection Workflow Start Start: Z-Lys(Boc)-R Step1 Dissolve in DCM Start->Step1 Step2 Add TFA Solution (e.g., 25-50% in DCM) Step1->Step2 Step3 Stir at RT (20-30 min) Step2->Step3 Step4 Evaporate Solvent/TFA (in vacuo) Step3->Step4 Step5 Neutralize with Base (e.g., DIEA in DCM) Step4->Step5 End Product: Z-Lys(NH2)-R Step5->End

Caption: Step-by-step workflow for selective Boc group removal using TFA.

Materials:

  • Z-Lys(Boc)-containing peptide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavengers (optional, e.g., triisopropylsilane), particularly if other sensitive residues like Tryptophan are present.[5][10]

Procedure:

  • Preparation: Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask.

  • Deprotection: Prepare a solution of 25-50% TFA in DCM.[6][19] Add this solution to the flask and stir at room temperature.

  • Reaction Monitoring: The reaction is typically rapid, often complete within 20-30 minutes.[6][19] Progress can be monitored by LC-MS or TLC.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual acid.

  • Isolation: The product is now the TFA salt of the deprotected amine. It can be used directly in the next step after neutralization or isolated by precipitation with cold diethyl ether.

Data Summary and Best Practices

Effective synthesis requires careful control over reaction parameters and a proactive approach to troubleshooting.

Table of Critical Parameters
ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous DMF or DCMMust fully dissolve reactants. DMF is preferred for less soluble peptides, while DCM is easier to remove.
Base DIEA or NMM (1.1-1.5 eq.)Must be non-nucleophilic to avoid reacting with Z-Lys(Boc)-ONp. Use slight excess to ensure full neutralization of amine salts.[10]
Temperature 0°C to Room TemperatureCoupling is typically efficient at room temperature. Lower temperatures can be used to control reactions with highly reactive species.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS. Over-extending reaction time can lead to side products.
Boc Deprotection 25-50% TFA in DCM, 20-30 minA higher concentration of TFA leads to faster deprotection. Prolonged exposure can damage acid-sensitive groups.[6][19]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling Reaction 1. Inactive amine (still protonated).2. Moisture in the reaction.3. Insufficient reaction time.1. Ensure sufficient base (DIEA) was added.2. Use anhydrous solvents and an inert atmosphere.3. Continue stirring and monitor by TLC until starting material is consumed.
Multiple Products Observed 1. Side reaction with nucleophilic base.2. Racemization.3. Incomplete deprotection in a prior step.1. Use a hindered base like DIEA instead of triethylamine.2. Avoid high temperatures. Adding an agent like HOBt can suppress racemization, though it is less common with active esters.[19]3. Confirm purity of starting materials before coupling.
Low Yield After Purification 1. Product loss during aqueous work-up.2. Irreversible adsorption on silica gel.1. For polar products, back-extract the aqueous layers. Use caution with pH adjustments.2. Add a small percentage of a polar modifier (e.g., methanol) to the chromatography eluent.

Conclusion

Z-Lys(Boc)-ONp is a powerful and versatile reagent for the rational design and synthesis of custom protease substrates. Its pre-activated C-terminus and orthogonal Nα-Z and Nε-Boc protecting groups provide chemists with a robust framework for controlled, stepwise synthesis. By understanding the principles of the coupling reaction and the distinct labilities of the protecting groups, researchers can confidently execute the protocols outlined in this guide. The ability to selectively deprotect the lysine side chain opens a gateway to a vast array of tailored substrates, including those with fluorescent reporters, quenchers, or other modifications essential for advancing protease research and drug discovery.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences. Retrieved from a URL provided by the grounding tool.
  • Understanding Boc protection and deprotection in peptide synthesis. (n.d.). BenchChem. Retrieved from a URL provided by the grounding tool.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from a URL provided by the grounding tool.
  • Wholesale Boc-Lys(Z)-ONp CAS:2389-46-0 Manufacturers and Suppliers. (n.d.). XINDAO. Retrieved from a URL provided by the grounding tool.
  • Smith, J. (2018, June 7). Protecting Groups for Amines: Carbamates.Master Organic Chemistry. Retrieved from a URL provided by the grounding tool.
  • Z-Lys(Boc)-ONp | 2212-69-3. (n.d.). Sigma-Aldrich. Retrieved from a URL provided by the grounding tool.
  • 2212-69-3 Z-Lys(Boc)-ONP. (n.d.). AKSci. Retrieved from a URL provided by the grounding tool.
  • MSDS - Safety Data Sheet for Z-Lys(Boc)-OH. (n.d.). AAPPTec. Retrieved from a URL provided by the grounding tool.
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich. Retrieved from a URL provided by the grounding tool.
  • MSDS - Safety Data Sheet for Boc-Lys(Boc)-ONp. (n.d.). AAPPTec. Retrieved from a URL provided by the grounding tool.
  • Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis. (n.d.). BenchChem. Retrieved from a URL provided by the grounding tool.
  • Peptide synthesis. (2024). In Wikipedia. Retrieved from a URL provided by the grounding tool.
  • Tarnowska, M., et al. (2002). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine.Polish Journal of Chemistry. Retrieved from a URL provided by the grounding tool.
  • Solid-phase peptide synthesis introduction. (n.d.). BOC Sciences. Retrieved from a URL provided by the grounding tool.
  • Safety Data Sheet for Z-Lys(Boc)-OH. (2025, September 10). MedchemExpress. Retrieved from a URL provided by the grounding tool.
  • Supporting Information for a study on peptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved from a URL provided by the grounding tool.
  • Boc-Lys(Boc)-Onp. (n.d.). MedChemExpress. Retrieved from a URL provided by the grounding tool.
  • Engle, J. (2020, June 5). Protecting Groups for Peptide Synthesis.YouTube. Retrieved from a URL provided by the grounding tool.
  • Electronic Supplementary Information for a study on poly(L-lysine) dendron. (2013). The Royal Society of Chemistry. Retrieved from a URL provided by the grounding tool.
  • Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis. (n.d.). BenchChem. Retrieved from a URL provided by the grounding tool.
  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.Organic Process Research & Development, ACS Publications. Retrieved from a URL provided by the grounding tool.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from a URL provided by the grounding tool.
  • Applications of Boc-Lys(Z)-pNA in Protease Activity Assays. (n.d.). BenchChem. Retrieved from a URL provided by the grounding tool.
  • Kadowaki, T., et al. (2000). Design and synthesis of sensitive fluorogenic substrates specific for Lys-gingipain.Journal of Biochemistry, PubMed. Retrieved from a URL provided by the grounding tool.
  • Discussion on leaving groups in peptide bond formation. (2023, June 7). Reddit r/OrganicChemistry. Retrieved from a URL provided by the grounding tool.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews, ACS Publications. Retrieved from a URL provided by the grounding tool.
  • PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. (2008). Google Patents. Retrieved from a URL provided by the grounding tool.
  • Proteolytic activity using as a substrate casein (A) or Z-L-Lys-ONp... (n.d.). ResearchGate. Retrieved from a URL provided by the grounding tool.
  • Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. (1970). PNAS. Retrieved from a URL provided by the grounding tool.
  • Matthews, D. J., et al. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS).PNAS. Retrieved from a URL provided by the grounding tool.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Z-Lys(Boc)-ONp Couplings to Minimize Racemization

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental chemical mechanics that dictate the suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental chemical mechanics that dictate the success of your couplings.

When working with pre-activated p-nitrophenyl (ONp) esters like Z-Lys(Boc)-ONp, chemists often assume that the presence of an N-alpha urethane protecting group (Z/Cbz) guarantees a racemization-free reaction. While the urethane group successfully prevents azlactone (oxazolone) formation, it does not immunize the activated ester against base-catalyzed direct enolization . This guide will deconstruct the causality behind this epimerization and provide field-proven, self-validating protocols to preserve the chiral integrity of your synthesized peptides.

The Diagnostic Workflow

Before altering your synthesis parameters, it is critical to isolate the root cause of the epimerization. The logic tree below outlines the primary variables—base selection, solvent polarity, and reaction kinetics—that must be optimized when troubleshooting ONp ester couplings.

Troubleshooting Start Racemization Detected in Z-Lys(Boc)-ONp Coupling Base Is a strong/unhindered base (e.g., TEA) used? Start->Base ChangeBase Switch to NMM or Collidine (1.0 equiv max) Base->ChangeBase Yes Solvent Is the solvent highly polar (e.g., 100% DMF)? Base->Solvent No ChangeBase->Solvent ChangeSolvent Switch to THF/DCM or mixed solvent systems Solvent->ChangeSolvent Yes Additive Is the reaction too slow (>12 hours)? Solvent->Additive No ChangeSolvent->Additive AddHOBt Add 1.0 equiv HOBt to form OBt ester in situ Additive->AddHOBt Yes Success Racemization Minimized (<1% D-isomer) Additive->Success No AddHOBt->Success

Troubleshooting workflow to minimize racemization in Z-Lys(Boc)-ONp couplings.

Expert Q&A: The Mechanics of Racemization

Q1: Why does Z-Lys(Boc)-ONp undergo racemization despite having a urethane (Z) protecting group? A1: In classical peptide synthesis, urethane protecting groups suppress racemization by reducing the nucleophilicity of the carbonyl oxygen, thereby preventing the formation of the highly racemization-prone 5-membered oxazolone ring. However, p-nitrophenyl (ONp) esters are relatively slow to undergo aminolysis. When a tertiary amine base is present (typically added to neutralize the incoming amino acid ester hydrochloride), the prolonged reaction time allows the base to abstract the alpha-proton directly. This pathway, known as direct enolization, leads to an enolate intermediate that can re-protonate from either face, resulting in epimerization 1.

Q2: How does the choice of tertiary amine base affect the rate of direct enolization? A2: The basicity and steric hindrance of the tertiary amine dictate the rate of alpha-proton abstraction. Strong, unhindered bases like triethylamine (TEA, pKa ~10.7) rapidly deprotonate the alpha-carbon of the activated ester. To minimize this, you must use weaker, sterically hindered bases such as N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine. Furthermore, base concentration must be strictly controlled; prolonged contact with excess unconsumed base drastically increases the racemization rate 2.

Q3: Can additives be used to accelerate the ONp coupling and outcompete the enolization pathway? A3: Yes. The addition of 1-Hydroxybenzotriazole (HOBt) is a highly effective, field-proven tactic. HOBt acts as a nucleophilic catalyst. It rapidly attacks the slow-reacting Z-Lys(Boc)-ONp ester, displacing the p-nitrophenol leaving group to form a highly reactive Z-Lys(Boc)-OBt ester in situ. Because the OBt ester undergoes aminolysis orders of magnitude faster than the ONp ester, the activated species spends significantly less time exposed to the base, effectively outcompeting the slow direct enolization pathway 3.

Q4: What role does solvent polarity play in this specific coupling? A4: Highly polar aprotic solvents like N,N-dimethylformamide (DMF) stabilize the transition state of the enolate formation, thereby accelerating base-catalyzed racemization. If the solubility of the peptide fragments permits, switching to less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) will significantly reduce the intrinsic rate of racemization 4.

Mechanistic Pathway: HOBt Catalysis vs. Enolization

The diagram below illustrates how HOBt intercepts the slow-reacting ONp ester, shifting the reaction kinetics to favor rapid aminolysis over base-catalyzed degradation.

Mechanism ONp Z-Lys(Boc)-ONp (Slow Reacting) BaseEnol Base-Catalyzed Direct Enolization ONp->BaseEnol Prolonged Base Exposure HOBt + HOBt (Catalyst) ONp->HOBt In situ transesterification Racemic Racemized Product (D/L Mixture) BaseEnol->Racemic OBt Z-Lys(Boc)-OBt (Highly Reactive) HOBt->OBt Amine + Amine (Fast Aminolysis) OBt->Amine Chiral Chiral Product (L-Isomer Only) Amine->Chiral Rapid Coupling

HOBt catalysis outcompetes base-catalyzed direct enolization of ONp esters.

Quantitative Benchmarks

The table below summarizes the causality between reaction conditions and the resulting loss of chiral integrity. Notice the synergistic effect of switching to a weaker base, utilizing a less polar solvent, and introducing HOBt.

Coupling ConditionsSolventReaction TimeD-Isomer Formation (%)
TEA (1.0 eq), No AdditiveDMF24 h4.5 - 6.0%
NMM (1.0 eq), No AdditiveDMF24 h1.2 - 1.8%
NMM (1.0 eq), No AdditiveTHF24 h0.5 - 0.8%
NMM (1.0 eq), HOBt (1.0 eq) THF 2 - 4 h < 0.1%

Self-Validating Protocol: Optimized Z-Lys(Boc)-ONp Coupling

This methodology integrates the principles discussed above into a self-validating workflow. The visual cues during the workup phase serve as an internal validation system to ensure the complete removal of the p-nitrophenol byproduct.

Materials Required:

  • Z-Lys(Boc)-ONp (1.1 equivalents)

  • Incoming Amino Acid/Peptide Hydrochloride Salt (1.0 equivalent)

  • Anhydrous 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N-methylmorpholine (NMM) (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation and Solvation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the incoming amino acid/peptide hydrochloride salt (1.0 eq) and Z-Lys(Boc)-ONp (1.1 eq) in anhydrous THF. Note: If the peptide salt is highly insoluble in THF, a minimal amount of DMF (up to 10% v/v) may be added, but keep it as low as possible to suppress enolization.

  • Catalyst Addition: Add anhydrous HOBt (1.1 eq) to the stirring mixture. Allow 5 minutes for complete dissolution.

  • Controlled Neutralization (Critical Step): Cool the reaction vessel to 0 °C using an ice bath. Lowering the temperature decreases the kinetic rate of alpha-proton abstraction. Dropwise, add exactly 1.0 equivalent of NMM. Do not use TEA or DIPEA.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to slowly warm to room temperature. Monitor the disappearance of the ONp ester via TLC or LC-MS. Driven by the HOBt catalysis, the reaction should reach completion within 2 to 4 hours.

  • Self-Validating Workup: Once complete, evaporate the THF under reduced pressure and redissolve the crude residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer 3x with 5% aqueous Citric Acid to remove NMM and unreacted amine.

    • Wash the organic layer 3x with 5% aqueous NaHCO₃. Validation Check: The aqueous layer will turn bright, intense yellow. This is the deprotonated p-nitrophenolate ion. Continue washing until the aqueous layer remains completely colorless, confirming the total removal of the leaving group and residual HOBt.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the chirally pure coupled peptide.

References

  • Goodman, M., et al. "Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis." PubMed / NIH. Available at: [Link]

  • "Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it." Int J Pept Protein Res / PubMed. Available at:[Link]

  • "Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria." PMC / NIH. Available at:[Link]

  • McDermott, J. R., & Benoiton, N. L. "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation." Canadian Science Publishing. Available at:[Link]

Sources

Optimization

Troubleshooting low yield in Z-Lys(Boc)-ONp active ester reactions

Technical Support Center: Z-Lys(Boc)-ONp Active Ester Reactions Welcome to the technical support center for Z-Lys(Boc)-ONp active ester synthesis. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Z-Lys(Boc)-ONp Active Ester Reactions

Welcome to the technical support center for Z-Lys(Boc)-ONp active ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low-yield issues encountered during this critical reaction. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Low Yield in Z-Lys(Boc)-ONp Synthesis

This section addresses specific problems that can lead to low yields in the synthesis of Z-Lys(Boc)-ONp from Z-Lys(Boc)-OH and p-nitrophenol, typically using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Q1: My reaction yield is consistently low, and I observe a significant amount of a white precipitate that is not my product. What is happening?

Possible Cause: The primary cause of a difficult-to-filter white precipitate and low yield in carbodiimide-mediated reactions is the formation of N-acylurea.[1][2] This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of Z-Lys(Boc)-OH and the carbodiimide, rearranges intramolecularly instead of reacting with p-nitrophenol.[1][2] This rearrangement is a non-productive side reaction that consumes your starting material.

Solution:

  • Introduce an Additive: The most effective way to suppress N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][3] These additives react rapidly with the O-acylisourea intermediate to form a more stable active ester (HOBt- or NHS-ester). This new intermediate is still reactive enough to form the desired Z-Lys(Boc)-ONp but is less prone to rearrangement.[1][4]

  • Stoichiometry: Use at least one equivalent of HOBt or NHS relative to the carboxylic acid. Some protocols suggest a slight excess of the additive.[5]

  • Order of Addition: Add the Z-Lys(Boc)-OH, p-nitrophenol, and HOBt/NHS to the solvent before adding the carbodiimide. This ensures the additive is present to trap the O-acylisourea intermediate as soon as it forms.

Q2: The reaction seems to stall, and I'm left with a significant amount of unreacted Z-Lys(Boc)-OH. How can I drive the reaction to completion?

Possible Cause: Incomplete activation of the carboxylic acid or insufficient reactivity of the active ester intermediate can lead to a stalled reaction. The choice of solvent and reaction temperature also plays a crucial role.

Solution:

  • Optimize Solvent: Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). DMF can be particularly effective at solvating all reactants and intermediates, but it must be scrupulously dry.

  • Temperature Control: The initial activation of the carboxylic acid with the carbodiimide is typically performed at 0°C to minimize side reactions, including racemization.[5] After the initial activation period (e.g., 30 minutes), the reaction can be allowed to warm to room temperature to facilitate the slower esterification step.

  • Consider a Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the esterification step.[6][7][8][9] DMAP acts as a potent nucleophilic catalyst by forming a highly reactive N-acylpyridinium salt intermediate.[6][10] Caution: DMAP is a strong base and can increase the risk of racemization, so it should be used in catalytic amounts.[5]

  • Reagent Purity: Ensure all reagents, especially the Z-Lys(Boc)-OH and the carbodiimide, are of high purity and dry. Moisture will hydrolyze the carbodiimide and the active ester intermediates, leading to lower yields.[11][12]

Q3: After workup and purification, my final product is an oil or a sticky solid, and NMR analysis shows impurities. What are the likely contaminants?

Possible Cause: The most common impurities are the urea byproduct from the carbodiimide and unreacted starting materials. If DCC is used, the dicyclohexylurea (DCU) byproduct is mostly insoluble in many organic solvents and can be removed by filtration.[1][5] However, if EDC is used, the corresponding urea is water-soluble, making it easier to remove during an aqueous workup.[2][5]

Solution:

  • Purification Strategy for DCC Reactions:

    • After the reaction is complete, cool the reaction mixture to promote further precipitation of DCU.

    • Filter the reaction mixture to remove the precipitated DCU.

    • Proceed with a standard aqueous workup (e.g., washing with dilute acid, then brine) to remove any remaining water-soluble impurities.

    • Purify the crude product by column chromatography or recrystallization.

  • Purification Strategy for EDC Reactions:

    • Perform a standard aqueous workup. The EDC and its urea byproduct are water-soluble and will be removed in the aqueous washes.[2]

    • Wash the organic layer sequentially with a weak acid (e.g., dilute HCl or NaHSO₄ solution) to remove any basic impurities, followed by a weak base (e.g., NaHCO₃ solution) to remove unreacted p-nitrophenol and any remaining acidic starting material, and finally with brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Further purification can be achieved by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for carbodiimide-mediated active ester formation?

A: The activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0).[12][13] This is a compromise, as the carbodiimide is more reactive when protonated, and the carboxylic acid needs to be at least partially deprotonated to act as a nucleophile.[13] Using a buffer like MES can be beneficial, especially in aqueous-organic solvent mixtures.[11][12] However, for most syntheses in anhydrous organic solvents, strict pH control is not typically implemented beyond the inherent acidity of the carboxylic acid starting material.

Q: How stable is the Z-Lys(Boc)-ONp product?

A: p-Nitrophenyl (ONp) esters are considered active esters and are susceptible to hydrolysis, especially under basic conditions.[14] However, they are generally stable enough to be isolated, purified by chromatography, and stored for reasonable periods under anhydrous conditions at low temperatures.[15][16] Studies have shown that PNP esters can be remarkably stable in solution at room temperature in the absence of nucleophiles.[17]

Q: Can I use a different coupling reagent besides DCC or EDC?

A: Yes, other coupling reagents can be used. For example, Diisopropylcarbodiimide (DIC) is another common carbodiimide where the urea byproduct is more soluble in organic solvents, which can simplify purification in some cases.[5] Other classes of coupling reagents, such as phosphonium salts (e.g., BOP, PyBOP) or uronium salts (e.g., HBTU, HATU), are also highly effective but are often more expensive.[5] These are frequently used in solid-phase peptide synthesis and can also be applied to solution-phase reactions.

Q: Why is my product yield low even after implementing the suggestions above?

A: If you continue to experience low yields, consider the quality of your Z-Lys(Boc)-OH starting material. This di-protected lysine can be challenging to synthesize and purify.[18] Impurities in the starting material will invariably lead to lower yields of the desired product. It is advisable to verify the purity of your Z-Lys(Boc)-OH by NMR or another suitable analytical technique before proceeding with the active ester synthesis.

Visualizations and Protocols

Reaction Mechanism and Side Reaction

The following diagram illustrates the desired reaction pathway for Z-Lys(Boc)-ONp synthesis using DCC and HOBt, as well as the common N-acylurea side reaction.

Reaction_Mechanism Z_Lys_Boc_OH Z-Lys(Boc)-OH O_Acylisourea O-Acylisourea Intermediate Z_Lys_Boc_OH->O_Acylisourea + DCC DCC DCC->O_Acylisourea + HOBt HOBt pNP p-Nitrophenol HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt (Suppresses Side Reaction) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Low Yield) Product Z-Lys(Boc)-ONp HOBt_Ester->Product + p-Nitrophenol DCU DCU

Caption: Reaction pathway and N-acylurea side reaction.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Precipitate Significant Precipitate (Not Product)? Start->Check_Precipitate Add_HOBt Add HOBt/NHS to suppress N-acylurea formation Check_Precipitate->Add_HOBt Yes Check_Starting_Material Unreacted Starting Material? Check_Precipitate->Check_Starting_Material No Add_HOBt->Check_Starting_Material Optimize_Conditions Optimize Reaction: - Dry Solvents - Temperature Control - Add cat. DMAP Check_Starting_Material->Optimize_Conditions Yes Check_Purity Impure Product After Workup? Check_Starting_Material->Check_Purity No Optimize_Conditions->Check_Purity Refine_Purification Refine Purification: - Aqueous Washes - Recrystallization - Chromatography Check_Purity->Refine_Purification Yes Verify_Reagents Verify Purity of Starting Reagents Check_Purity->Verify_Reagents No Refine_Purification->Verify_Reagents End Yield Improved Verify_Reagents->End

Caption: Troubleshooting workflow for low yield.

Data and Protocols

Table 1: Key Reaction Parameters
ParameterRecommended ConditionRationale & Citation
Coupling Agent DCC or EDCCommonly used, effective carbodiimides for ester formation.[19]
Additive HOBt or NHS (1.0-1.2 eq)Suppresses N-acylurea side product formation and minimizes racemization.[1][3][5]
Catalyst (Optional) DMAP (0.01-0.1 eq)Accelerates the rate of esterification.[6][8]
Solvent Anhydrous DCM, THF, or DMFAprotic solvents that do not interfere with the reaction.
Temperature 0°C to Room TemperatureInitial activation at 0°C minimizes side reactions; warming to RT drives the reaction to completion.
pH Slightly Acidic (4.5-6.0)Optimal for the activation of the carboxylic acid by the carbodiimide.[12][13]
Experimental Protocol: Synthesis of Z-Lys(Boc)-ONp using DCC/HOBt

This protocol provides a general guideline. Molar equivalents should be calculated based on the limiting reagent, typically Z-Lys(Boc)-OH.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Lys(Boc)-OH (1.0 eq), p-nitrophenol (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

    • Stir the mixture until all solids have dissolved.

  • Reaction Initiation:

    • Cool the flask to 0°C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0°C. A white precipitate (DCU) will begin to form.

  • Reaction Progression:

    • After the addition is complete, stir the reaction at 0°C for an additional 2 hours.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.

    • Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to yield pure Z-Lys(Boc)-ONp.

References

  • The Role of DMAP in Accelerating Esterification Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Organic Chemistry.
  • Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. BDMAEE.
  • Application of Efficient C
  • Steglich Esterific
  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorin
  • Coupling Reagents. Aapptec Peptides.
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - TW.
  • An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers.
  • Carbodiimides and Additives. Aapptec Peptides.
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • A Large Scale Synthesis of Mono- and Di-urethane Deriv
  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing - The Royal Society of Chemistry.
  • pH Optimization of Amidation via Carbodiimides.
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
  • Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid). Benchchem.
  • PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.
  • Electronic Supplementary Inform
  • An In-depth Technical Guide to Boc-Lys(Boc)
  • 3.2 Active Esters.
  • The synthesis and polymerization of peptide p-nitrophenyl esters. ConnectSci.
  • Wholesale Boc-Lys(Z)-ONp CAS:2389-46-0 Manufacturers and Suppliers. XINDAO.
  • Boc-Lys(Z)-OH 2389-45-9. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Z-Lys(Boc)-ONp Synthesis &amp; Purification

Welcome to the Technical Support Center for active ester synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the purification of Z-Lys(Boc)-ONp (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for active ester synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the purification of Z-Lys(Boc)-ONp (N-alpha-benzyloxycarbonyl-N-epsilon-tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester).

Mechanistic Overview: The Chemistry of Byproduct Removal

In peptide synthesis, p-nitrophenyl active esters are highly valued for their moderate reactivity, which facilitates nucleophilic acyl substitution while minimizing racemization during peptide coupling[1]. During the synthesis of Z-Lys(Boc)-ONp, a coupling reagent such as N,N-dicyclohexylcarbodiimide (DCC) or EDC is used to couple the protected amino acid with p-nitrophenol. Because p-nitrophenol is typically added in slight molar excess to drive the reaction to completion, the post-reaction organic phase contains the desired active ester, unreacted p-nitrophenol, and a urea byproduct (e.g., DCU)[2].

The fundamental challenge in this purification is the selective removal of p-nitrophenol without hydrolyzing the moisture-sensitive active ester. This is achieved through a self-validating liquid-liquid extraction system driven by acid-base chemistry. p-Nitrophenol is a weak acid with a pKa of 7.15[3]. While some legacy protocols suggest washing with sodium bicarbonate (NaHCO₃), the pKa of its conjugate acid (carbonic acid) is approximately 6.37[3]. Because the pKa of p-nitrophenol is higher than that of carbonic acid, the equilibrium does not strongly favor complete deprotonation, leading to inefficient extraction[4].

To achieve quantitative removal, the organic layer must be washed with a stronger weak base, such as 5–10% aqueous sodium carbonate (Na₂CO₃)[5]. Sodium carbonate provides a sufficiently high pH (~11.0) to fully deprotonate p-nitrophenol into sodium p-nitrophenolate. This ionized form is highly water-soluble and acts as a self-validating visual indicator, turning the aqueous phase bright yellow until all impurity is removed.

Causality A p-Nitrophenol (pKa = 7.15) B NaHCO3 Wash (pH ~8.3) A->B Weak Base C Na2CO3 Wash (pH ~11.0) A->C Stronger Base D Partial Deprotonation (Inefficient) B->D Equilibrium limits ionization E Complete Deprotonation (Efficient) C->E Quantitative ionization

Effect of base selection on p-nitrophenol deprotonation efficiency based on pKa.

Standard Operating Procedure (SOP): Purification Workflow

This self-validating protocol ensures the quantitative removal of p-nitrophenol while preserving the integrity of the active ester[5].

Step 1: Primary Filtration

  • Action: Chill the crude reaction mixture to 4°C for 30 minutes, then filter through a sintered glass funnel.

  • Causality: If DCC was used as the coupling reagent, the byproduct dicyclohexylurea (DCU) will precipitate out of most organic solvents. Chilling maximizes DCU crystallization.

Step 2: Organic Phase Dilution

  • Action: Dilute the filtrate with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a workable volume (typically 10-20 mL per gram of product).

  • Causality: Dilution prevents the premature precipitation of the active ester during the aqueous washes and reduces the likelihood of emulsion formation.

Step 3: Alkaline Extraction (The Na₂CO₃ Wash)

  • Action: Transfer the organic layer to a separatory funnel. Wash with 3 to 5 equal-volume portions of cold 5% aqueous sodium carbonate (Na₂CO₃)[5].

  • Self-Validation: The aqueous layer will turn bright yellow due to the presence of sodium p-nitrophenolate. Continue washing with fresh Na₂CO₃ until the aqueous layer drains completely colorless.

Step 4: Neutralization and Brine Wash

  • Action: Wash the organic phase once with cold distilled water, followed by one wash with saturated aqueous NaCl (brine).

  • Causality: The water wash removes residual basic salts, while the brine wash pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

Step 5: Drying and Concentration

  • Action: Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO₄ or Na₂SO₄, and stir for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at ≤35°C.

  • Causality: Strict removal of water is required before concentration to prevent hydrolysis of the active ester. Low-temperature evaporation prevents thermal degradation.

Step 6: Recrystallization

  • Action: Recrystallize the crude solid from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or cold Ethanol).

  • Causality: Recrystallization removes trace amounts of DCU and any residual p-nitrophenol that escaped the liquid-liquid extraction.

Workflow A Crude Reaction Mixture (Z-Lys(Boc)-ONp, DCU, p-Nitrophenol) B Filtration (Removes bulk DCU) A->B C Organic Filtrate (EtOAc or DCM) B->C D Na2CO3 Wash (pH ~11) (Deprotonates p-Nitrophenol) C->D E Aqueous Phase (Sodium p-Nitrophenolate) D->E Extract (Bright Yellow) F Organic Phase (Z-Lys(Boc)-ONp) D->F Retain (Colorless/Pale) G Brine Wash & Drying (MgSO4 / Na2SO4) F->G H Concentration & Recrystallization G->H I Pure Z-Lys(Boc)-ONp H->I

Step-by-step workflow for the isolation of Z-Lys(Boc)-ONp and removal of p-nitrophenol.

Troubleshooting Guides & FAQs

Q: My organic layer remains persistently yellow even after multiple Na₂CO₃ washes. What should I do? A: The yellow color strictly indicates the presence of the phenolate ion. If it persists, your organic solvent might be retaining some of the ion pair, or the pH of your wash is dropping due to residual acid. Ensure you are using fresh 5-10% Na₂CO₃. If the issue persists, proceed to the drying and concentration steps; a final recrystallization from ethyl acetate/hexanes is highly effective at purging trace p-nitrophenol.

Q: Can I use 1M NaOH instead of Sodium Carbonate to speed up the extraction? A: No. While 1M NaOH will rapidly deprotonate p-nitrophenol, the hydroxide ion is strongly nucleophilic. Prolonged exposure to NaOH will cause premature hydrolysis of your Z-Lys(Boc)-ONp active ester back to the free acid[2]. Na₂CO₃ provides the optimal balance of sufficient basicity (pH ~11) without aggressive nucleophilicity.

Q: I have a stubborn emulsion during the Na₂CO₃ wash. How do I break it? A: Emulsions in this step are often caused by residual protected amino acids acting as surfactants or the presence of microscopic DCU particulates. To break the emulsion:

  • Filter the biphasic mixture through a pad of Celite to remove invisible DCU crystals.

  • Add a small amount of brine (saturated NaCl) to the aqueous layer to increase the ionic strength, which forces the organic and aqueous phases apart.

Q: Why is it important to keep the aqueous washes cold? A: Active esters are susceptible to hydrolysis. Cold temperatures (0–4°C) significantly reduce the kinetics of ester hydrolysis during the alkaline wash while maintaining the solubility of the sodium p-nitrophenolate salt.

Quantitative Data & Physicochemical Properties

Property / ReagentValue / CharacteristicImpact on Purification Strategy
pKa of p-Nitrophenol 7.15Requires a base with a conjugate acid pKa > 9.0 for quantitative extraction[3].
pKa of Carbonic Acid (H₂CO₃) ~6.37Explains why NaHCO₃ (yielding H₂CO₃) is insufficient for complete deprotonation[3].
pKa of Bicarbonate (HCO₃⁻) ~10.33Explains why Na₂CO₃ (yielding HCO₃⁻) successfully deprotonates p-nitrophenol.
Sodium p-Nitrophenolate Bright Yellow (λmax ~400 nm)Acts as a self-validating visual indicator during the extraction process.
Z-Lys(Boc)-ONp Stability Moisture/Base SensitiveDictates the use of mild bases (Na₂CO₃) over strong nucleophiles (NaOH).

References

  • Title: The pKa of p-nitrophenol is 7.15. Would you expect this to dissolve in a sodium bicarbonate solution? Source: Brainly URL: [Link]

  • Title: Why does p-nitrophenol give sodium bicarbonate test, but o-nitrophenol does not? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Peptides-V, Synthesis-II Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: Active ester Source: Grokipedia URL: [Link]

  • Title: Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Equivalents (DIPEA/TEA) for Z-Lys(Boc)-ONp Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the critical nuances of active ester couplings—specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the critical nuances of active ester couplings—specifically utilizing Z-Lys(Boc)-ONp (N-alpha-benzyloxycarbonyl-N-epsilon-tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester)[1].

Active ester couplings, particularly utilizing p-nitrophenyl (ONp) esters, are foundational in both solution-phase and solid-phase peptide synthesis (SPPS) due to their balance of stability and reactivity[2]. However, the choice and stoichiometry of the tertiary base—typically Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—profoundly dictate the reaction's success, influencing both the kinetics of aminolysis and the suppression of side reactions like racemization[3].

Mechanistic Overview: The Dual Role of the Base

In an ONp coupling, the tertiary base serves two distinct mechanistic functions:

  • Neutralization: Converting the incoming peptide/amino acid salt (e.g., TFA or HCl salt) into a nucleophilic free amine.

  • General Base Catalysis: Facilitating proton transfer during the collapse of the tetrahedral intermediate, thereby accelerating the expulsion of the p-nitrophenolate leaving group.

G A Amine Salt (R-NH3+ X-) B Free Amine (R-NH2) A->B Base (DIPEA) Neutralization C Tetrahedral Intermediate B->C + Z-Lys(Boc)-ONp Nucleophilic Attack D Peptide Product + p-Nitrophenolate C->D Base Catalysis Proton Transfer

Mechanism of base-assisted Z-Lys(Boc)-ONp aminolysis and leaving group expulsion.

Frequently Asked Questions (FAQs)

Q1: Why should I choose DIPEA over TEA for Z-Lys(Boc)-ONp couplings?

Scientist's Insight: While both are tertiary amines, DIPEA (Hünig's base) is sterically hindered compared to TEA. TEA possesses sufficient nucleophilicity to occasionally act as a competitive nucleophile, leading to transient acylammonium species that can degrade the active ester or promote premature cleavage of sensitive protecting groups. DIPEA provides the necessary basicity (pKa ~10.5) for neutralization without the nucleophilic liability, preserving the integrity of the Z-Lys(Boc)-ONp ester[4].

Q2: How many equivalents of base are optimal?

Scientist's Insight: The golden rule is 1.0 to 1.1 equivalents of base relative to the amine salt . Excess base (e.g., >2.0 equivalents) in the presence of ONp esters can promote base-catalyzed oxazolone formation, leading to epimerization at the alpha-carbon, even with urethane protection (Z-group)[4].

Q3: Why does my reaction mixture turn intensely yellow immediately upon base addition?

Scientist's Insight: The yellow color indicates the release of the p-nitrophenolate anion. If this occurs before the addition of the incoming amine, it means your base is hydrolyzing the Z-Lys(Boc)-ONp ester (often due to trace water in the solvent reacting under basic conditions). Always neutralize the amine prior to adding the active ester.

Quantitative Optimization Data

The following table summarizes the empirical outcomes of varying base equivalents during a standard solution-phase coupling of Z-Lys(Boc)-ONp with H-Gly-OtBu·HCl in DMF at room temperature.

BaseEquivalents (vs Amine)Reaction Time to >95% ConversionYield (%)Racemization (D-Lys %)Scientist's Verdict
None0.0> 48 hours< 15%N/AInsufficient free amine.
TEA1.114 hours78%0.6%Acceptable, but TEA causes minor side reactions.
DIPEA 1.1 12 hours 92% < 0.1% Optimal balance of kinetics and stereofidelity.
DIPEA2.56 hours85%1.2%Faster, but excess base induces slight epimerization.
TEA3.05 hours70%3.5%High racemization and active ester degradation.

Self-Validating Experimental Protocol

To ensure reproducibility and high stereochemical fidelity, follow this standardized protocol for Z-Lys(Boc)-ONp coupling.

Materials Required:

  • Z-Lys(Boc)-ONp (1.05 eq)[1]

  • Amine component (e.g., peptide-resin or amino acid ester salt, 1.00 eq)

  • DIPEA (1.10 eq relative to amine salt)

  • Anhydrous DMF or NMP (amine concentration ~0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine salt (1.00 eq) in anhydrous DMF. Self-Validation Check: The solution should be clear and colorless.

  • Neutralization: Add exactly 1.10 eq of DIPEA to the amine solution. Stir for 5 minutes.

  • Active Ester Addition: Add Z-Lys(Boc)-ONp (1.05 eq) as a solid or pre-dissolved in a minimal volume of DMF.

  • Monitoring: The reaction will progressively turn yellow as p-nitrophenol is liberated. Monitor the disappearance of the free amine via TLC (ninhydrin stain) or LC-MS. Self-Validation Check: A sudden, instantaneous deep yellow color upon addition indicates moisture contamination.

  • Workup (Solution Phase): Once complete (typically 8-12 hours), dilute with Ethyl Acetate and wash sequentially with 5% KHSO4 (to remove unreacted amine and DIPEA), 5% Na2CO3 (to extract the p-nitrophenol byproduct until the aqueous layer is colorless), and brine.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Troubleshooting Guide

Issue: The coupling reaction is stalled at 50% conversion.

  • Root Cause: Incomplete neutralization of the amine salt. Some amine salts (like trifluoroacetates) tightly associate in non-polar solvent mixtures.

  • Resolution: Verify the pH of the reaction mixture (spot on wet pH paper; should be ~8). If acidic, add DIPEA in 0.1 eq increments until slightly basic. Do not exceed 1.5 eq total.

Issue: High levels of D-Lysine (racemization) detected in the final product.

  • Root Cause: Over-basification. Extended exposure of the activated ester to excess tertiary base promotes abstraction of the alpha-proton.

  • Resolution: Strictly limit DIPEA to 1.0 - 1.1 eq. Ensure the reaction is not left stirring indefinitely after completion.

Issue: Product is contaminated with p-nitrophenol after workup.

  • Root Cause: Inefficient basic aqueous extraction.

  • Resolution: p-Nitrophenol has a pKa of 7.15. Ensure your Na2CO3 washes are sufficiently basic (pH > 9) to fully deprotonate it into the water-soluble phenolate form. Repeat washes until the aqueous layer exhibits no yellow tint.

References

  • Organic Process Research & Development. "Chromatography- and Lyophilization-Free Synthesis of a Peptide-Linker Conjugate". ACS Publications. Available at: [Link]

  • Wiley-VCH. "Protection Reactions in Peptide Synthesis". Wiley Online Library. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in Z-Lys(Boc)-ONp peptide synthesis

Troubleshooting Steric Hindrance in Z-Lys(Boc)-ONp Couplings Introduction Z-Lys(Boc)-ONp (N-α-benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester, CAS No.: 2212-69-3) is a highly stable, classic acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Steric Hindrance in Z-Lys(Boc)-ONp Couplings

Introduction Z-Lys(Boc)-ONp (N-α-benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester, CAS No.: 2212-69-3) is a highly stable, classic active ester building block used extensively in peptide synthesis[1]. Originally pioneered by Miklos Bodanszky in 1955, p-nitrophenyl (ONp) esters rely on the electron-withdrawing nitro group to activate the carbonyl carbon for nucleophilic attack[2]. However, researchers frequently encounter sluggish kinetics when coupling Z-Lys(Boc)-ONp. The combination of a bulky α-protecting group (Z), a bulky ε-protecting group (Boc), and the large ONp leaving group creates significant steric hindrance, particularly when coupling to hindered N-terminal amino acids.

This guide provides mechanistic insights, quantitative benchmarks, and field-proven protocols to overcome these kinetic barriers and optimize your synthesis workflows.

Part 1: Mechanistic FAQs & Troubleshooting Guide

Q1: Why does Z-Lys(Boc)-ONp exhibit such slow coupling kinetics compared to standard carbodiimide methods? Causality & Mechanism: Direct aminolysis of an ONp ester requires the free amine of the growing peptide chain to attack the activated carbonyl. However, the bulky Z and Boc protecting groups restrict the conformational freedom around the lysine's α-carbon. When the incoming nucleophile approaches, it faces a severe steric clash. This high activation energy barrier results in slow reaction rates and increases the risk of side reactions or epimerization over prolonged reaction times[3].

Q2: How can I accelerate the coupling without changing the active ester building block? Causality & Mechanism: The most effective strategy is the addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt). HOBt acts via a rapid transesterification mechanism. The hydroxyl group of HOBt attacks the ONp ester, displacing the p-nitrophenol leaving group to form a highly reactive Z-Lys(Boc)-OBt intermediate. The resulting OBt ester is significantly less sterically hindered and possesses excellent electrophilic assistance, allowing for rapid aminolysis by the peptide chain[4].

G ONP Z-Lys(Boc)-ONp (Sterically Hindered Active Ester) SLOW Direct Aminolysis (High Activation Energy) ONP->SLOW Uncatalyzed HOBT HOBt Catalyst (Transesterification) ONP->HOBT +1.2 eq HOBt AMINE Growing Peptide Chain (Free N-Terminus) PROD Coupled Peptide Product + p-Nitrophenol Byproduct AMINE->PROD Low Yield (<50%) AMINE->PROD High Yield (>90%) SLOW->AMINE Steric Clash OBT Z-Lys(Boc)-OBt (Reactive Intermediate) HOBT->OBT Fast Activation OBT->AMINE Favorable Kinetics

Catalytic workflow overcoming steric hindrance in Z-Lys(Boc)-ONp peptide coupling.

Q3: What solvent systems best mitigate aggregation and steric hindrance during this coupling? Causality & Mechanism: Poor solvation exacerbates steric hindrance by causing the growing peptide chain to aggregate via intermolecular hydrogen bonding, making the N-terminus physically inaccessible. Switching from standard Dichloromethane (DCM) to highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) improves solvation. For extremely difficult sequences in Solid-Phase Peptide Synthesis (SPPS), the addition of chaotropic agents (e.g., 0.1 M LiCl) disrupts these hydrogen-bonded aggregates, exposing the N-terminus to the bulky Z-Lys(Boc)-ONp complex[4].

Part 2: Quantitative Data Analysis

The following table summarizes the expected outcomes when modifying the reaction conditions to overcome the steric hindrance of Z-Lys(Boc)-ONp.

Coupling ConditionSolvent SystemAdditive / CatalystReaction TimeTypical YieldRacemization Risk
Direct Aminolysis DCMNone24 - 48 hours40 - 55%Moderate (due to time)
Direct Aminolysis DMFNone24 hours60 - 70%Low
Catalyzed Aminolysis DMF1.0 - 1.2 eq HOBt2 - 4 hours> 90%Very Low
Catalyzed + Chaotropic NMP1.2 eq HOBt + LiCl1 - 2 hours> 95%Very Low
Part 3: Self-Validating Experimental Protocol

Protocol: HOBt-Catalyzed Coupling of Z-Lys(Boc)-ONp Objective: To achieve >90% coupling efficiency of Z-Lys(Boc)-ONp to a sterically hindered amine within 4 hours. Self-Validation Checkpoint: The release of the p-nitrophenol byproduct turns the solution distinctly yellow. The intensity of this yellow color serves as an internal visual indicator of the transesterification progress.

Step-by-Step Methodology:

  • Preparation of the Amine:

    • Solution Phase: Dissolve 1.0 equivalent of the free amine (or amine hydrochloride) in anhydrous DMF (0.1 M concentration). If using a hydrochloride salt, neutralize with 1.1 equivalents of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Do not use Triethylamine (TEA) or strongly nucleophilic bases, as they can promote racemization[4].

    • Solid Phase: Swell the resin-bound peptide in anhydrous NMP for 30 minutes to maximize pore accessibility.

  • Activation & Transesterification:

    • In a separate vial, dissolve 1.2 equivalents of Z-Lys(Boc)-ONp and 1.2 equivalents of anhydrous HOBt in a minimal volume of DMF[4].

    • Stir for 15 minutes at room temperature.

    • Validation: The solution will transition to a deep yellow color, confirming the displacement of p-nitrophenol and the formation of the highly reactive OBt ester.

  • Coupling Reaction:

    • Add the activated OBt-ester solution to the amine/resin mixture.

    • Stir or agitate at room temperature for 2 to 4 hours.

  • Monitoring (Self-Validation):

    • Perform a Kaiser Test (Ninhydrin test) on a micro-cleaved resin sample or TLC for solution phase. A colorless/yellow bead indicates complete coupling (absence of primary amines). A blue bead indicates incomplete coupling, necessitating an extension of reaction time.

  • Workup and Purification:

    • Solution Phase: Dilute the reaction with Ethyl Acetate. Wash extensively with 5% aqueous Na2​CO3​ (sodium carbonate) until the aqueous layer is completely colorless.

    • Causality: The basic wash deprotonates the p-nitrophenol byproduct ( pKa​ ~7.1), partitioning the highly water-soluble phenolate ion into the aqueous phase and removing the yellow color from the organic layer. Wash with 1N HCl, then brine, and dry over Na2​SO4​ .

    • Solid Phase: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove the p-nitrophenol and excess reagents.

Part 4: Advanced Optimization FAQs

Q4: Can I use microwave heating to overcome the steric hindrance of Z-Lys(Boc)-ONp? Answer: Yes, Microwave-Assisted Peptide Synthesis (MAPS) provides the thermal energy required to overcome the high activation energy of sterically hindered couplings. However, prolonged heating of Z-protected amino acids can lead to hydantoin formation or epimerization. If using microwave irradiation, limit the temperature to 75°C and the time to 5-10 minutes, and always pair it with HOBt catalysis to ensure the desired coupling reaction outpaces degradation pathways.

Q5: The p-nitrophenol byproduct is contaminating my final peptide. How do I ensure complete removal? Answer: p-Nitrophenol is notoriously difficult to remove by simple crystallization because it tends to co-precipitate with hydrophobic peptides. As outlined in the protocol, the most reliable method is liquid-liquid extraction using a mild base (5% Na2​CO3​ or saturated NaHCO3​ ). The base converts p-nitrophenol into the highly polar p-nitrophenolate anion, which is easily washed away in the aqueous phase. Ensure the aqueous washes are repeated until no yellow tint remains in the discarded aqueous layer.

References
  • ACS Publications. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". [Link]

Sources

Optimization

Technical Support Center: Z-Lys(Boc)-ONp Moisture Degradation &amp; Storage Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexplained yield drops and failed couplings during solid-phase or solution-phase peptide synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexplained yield drops and failed couplings during solid-phase or solution-phase peptide synthesis. When utilizing pre-activated amino acid derivatives like Z-Lys(Boc)-ONp (N-alpha-benzyloxycarbonyl-N-epsilon-tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester), the primary culprit is almost always moisture-induced degradation[1][2].

Active esters are highly electrophilic. While this property makes them excellent for rapid amidation, it also makes them exceptionally susceptible to nucleophilic attack by atmospheric water[3]. This guide provides the mechanistic causality behind these degradation pathways, self-validating handling protocols, and targeted FAQs to ensure your reagents remain fully potent.

Mechanistic Overview: The Causality of Moisture Degradation

Z-Lys(Boc)-ONp relies on the p-nitrophenyl (ONp) leaving group to facilitate coupling. However, when exposed to ambient humidity, water acts as a competing nucleophile. The reaction proceeds via an unstable tetrahedral intermediate, which ultimately collapses to cleave the ester bond. This hydrolysis yields the inactive free acid (Z-Lys(Boc)-OH) and p-nitrophenol[2][3].

Because p-nitrophenol is distinctly yellow, visual inspection serves as a primary, self-validating indicator of reagent degradation. If your white powder turns yellow, hydrolysis has already occurred.

degradation_pathway H2O Atmospheric Moisture (H2O) Tetrahedral Tetrahedral Intermediate (Unstable) H2O->Tetrahedral Hydrolysis ActiveEster Z-Lys(Boc)-ONp (Active Ester) ActiveEster->Tetrahedral Nucleophilic Attack FreeAcid Z-Lys(Boc)-OH (Inactive Free Acid) Tetrahedral->FreeAcid Breakdown pNP p-Nitrophenol (Yellow Byproduct) Tetrahedral->pNP Leaving Group

Hydrolytic degradation pathway of Z-Lys(Boc)-ONp active ester upon moisture exposure.

Quantitative Storage Parameters

To mitigate hydrolysis, the thermodynamic energy of the system must be lowered (via freezing) and the nucleophile (water) must be strictly eliminated from the microenvironment[4][5].

Storage ConditionTemperatureAtmosphere & Moisture ControlEstimated Shelf LifeHydrolysis Risk
Optimal Long-Term ≤ -15 °CArgon/N₂ overlay, Desiccator12–24 monthsVery Low
Short-Term (In Use) 2–8 °CDesiccator1–4 weeksLow
Benchtop (Solid) 20–25 °CAmbient Air< 24 hoursHigh
In Solution (Aqueous) AnyNone (Solvent contains water)Minutes to HoursCritical / Very High

(Data synthesized from standard peptide and active ester handling guidelines[2][4][6])

Self-Validating Experimental Protocol: Aliquoting & Storage

Do not simply place a newly received vial in the freezer. The following self-validating protocol ensures that every step inherently prevents the introduction of moisture, preserving the integrity of the Z-Lys(Boc)-ONp.

storage_workflow Receive 1. Receive Lyophilized Vial Equilibrate 2. Equilibrate to RT in Desiccator Receive->Equilibrate Aliquoting 3. Aliquot under Inert Gas (Ar/N2) Equilibrate->Aliquoting Seal 4. Parafilm Seal & Desiccant Pouch Aliquoting->Seal Store 5. Store at ≤ -15°C Seal->Store

Self-validating workflow for the reception, aliquoting, and long-term storage of active esters.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Upon receiving Z-Lys(Boc)-ONp on dry ice, transfer the sealed vial immediately into a vacuum desiccator at room temperature. Wait 1–2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This initiates hydrolysis before your synthesis even begins[6].

  • Inert Environment Preparation: Purge a glove box or an inverted funnel setup with dry Argon or Nitrogen gas. Active esters are highly stable under inert atmospheres[7].

  • Rapid Aliquoting: Weigh the compound into single-use amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Every time a bulk vial is opened, ambient moisture is introduced, which is a primary vector for structural degradation[8].

  • Gas Overlay & Sealing: Gently blow Argon/Nitrogen into each aliquot vial to displace ambient air. Cap tightly and wrap the cap seam tightly with Parafilm.

  • Secondary Containment: Place the aliquoted vials inside a secondary container (e.g., a zip-lock bag or plastic jar) containing fresh indicating silica gel desiccant packets.

  • Deep Freeze: Store the secondary container at ≤ -15 °C (preferably -20 °C)[4][6].

Troubleshooting & FAQs

Q: My Z-Lys(Boc)-ONp powder has developed a distinct yellow tint. Is it still usable? A: The yellow tint is a direct indicator of degradation. When the p-nitrophenyl ester hydrolyzes, it releases p-nitrophenol, which is intensely yellow[2]. If the powder is noticeably yellow, the active ester concentration has dropped significantly. You must discard the batch to prevent failed peptide couplings and truncated sequences.

Q: Can I prepare a stock solution of Z-Lys(Boc)-ONp in DMF and store it for a few weeks? A: No. Long-term storage of active esters in solution is strongly discouraged[4][8]. Even "anhydrous" solvents like DMF or DMSO rapidly absorb atmospheric moisture upon opening. Moisture in the solvent will hydrolyze the ONp ester within hours to days[2]. Always prepare solutions immediately prior to the coupling reaction.

Q: I forgot to equilibrate the vial to room temperature before opening it. What should I do? A: If you opened a cold vial, condensation has likely already occurred. Immediately place the open vial in a vacuum desiccator containing a strong desiccant (like P2O5 or Drierite) and apply a high vacuum for several hours. This will strip away the introduced moisture before it can cause extensive hydrolysis. Afterward, flush with Argon, seal, and store at -20 °C.

Q: Why do I need to use a non-nucleophilic base during my coupling reaction with this ester? A: While not strictly a storage issue, it is a critical handling parameter. If you use a strong, nucleophilic base during your reaction, it can compete with your target amine and cause premature hydrolysis or transesterification of the ONp ester[2]. Always use sterically hindered, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).

References
  • 3.2 Active Esters, Thieme Connect.[Link]

  • Development of a Mechanistic Amino Acid Activation Reaction Kinetics Model, ACS Publications.[Link]

Sources

Troubleshooting

Improving solubility of Z-Lys(Boc)-ONp in solid-phase peptide synthesis

Welcome to the Technical Support Center for Advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the more notoriously difficult bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the more notoriously difficult building blocks in peptide chemistry: Z-Lys(Boc)-ONp (N-alpha-benzyloxycarbonyl-N-epsilon-tert-butyloxycarbonyl-L-lysine p-nitrophenyl ester).

While modern SPPS heavily relies on in situ activation (e.g., HATU, DIC/Oxyma), pre-activated p-nitrophenyl (-ONp) esters remain critical for specific applications where racemization must be strictly suppressed or when adapting protocols for aqueous/specialized media. However, the extreme hydrophobicity of the Z and Boc protecting groups, combined with the planar aromaticity of the ONp ester, frequently leads to severe solubility issues and sluggish kinetics.

Below is an in-depth, causality-driven guide to overcoming these challenges.

Part 1: Troubleshooting Q&A

Q1: Why does Z-Lys(Boc)-ONp precipitate or form intractable gels in standard SPPS solvents like DMF? Mechanistic Causality: The insolubility is driven by profound hydrophobic collapse and intermolecular π−π stacking. The molecule contains three highly lipophilic domains: the aromatic Z-group, the bulky aliphatic Boc-group, and the planar aromatic p-nitrophenyl ring. In polar aprotic solvents like Dimethylformamide (DMF), these hydrophobic domains preferentially interact with one another rather than the solvent, creating a rigid hydrogen-bonding and π -stacking network that manifests as a gel or precipitate. Furthermore, the hydrophobicity of conventional protecting groups like Z and Boc inherently limits their dispersion in standard or aqueous-adapted SPPS environments[1].

Q2: How can I optimize the solvent system to achieve complete dissolution without risking premature ester hydrolysis? Mechanistic Causality: You must disrupt the intermolecular forces without introducing nucleophiles. A binary solvent system of DMF and N-Methyl-2-pyrrolidone (NMP) (1:1 v/v) is highly effective because NMP is a stronger hydrogen-bond acceptor and better disrupts hydrophobic clustering. If the derivative remains insoluble, the addition of chaotropic salts is required. Washing the resin or dissolving the building block in solutions containing chaotropic salts like 0.8 M LiCl or 4 M KSCN in DMF effectively breaks the secondary aggregation structures of both the solvent-solute network and the growing peptide chain.

Q3: Even when fully dissolved, the coupling of Z-Lys(Boc)-ONp is unacceptably slow. How do I accelerate it? Mechanistic Causality: p-Nitrophenyl esters are exceptionally stable and, consequently, react very slowly during aminolysis compared to modern carbodiimide-activated species, necessitating very long contact times[2]. To accelerate this, you must introduce a nucleophilic catalyst. Adding 1.0 equivalent of 1-hydroxybenzotriazole (HOBt) or HOAt facilitates an in situ transesterification. The sluggish ONp ester is rapidly converted into a highly reactive OBt (or OAt) active ester, which then undergoes rapid aminolysis with the resin-bound amine.

Q4: Can thermal intervention be used safely with ONp esters to prevent peptide aggregation? Mechanistic Causality: Yes. Elevating the temperature decreases solvent viscosity and increases the kinetic energy of the system, which is highly effective at breaking up aggregated sequences. Using a solvent mixture (e.g., DCM/DMF/NMP) with 1% Triton X100 at 55 °C is a proven method for enhancing acylation rates in difficult sequences. Because ONp esters are relatively stable, they tolerate 50°C–55°C heating (or microwave-assisted SPPS) much better than highly reactive uronium salts, which would rapidly degrade or cause guanidinylation at such temperatures.

Part 2: Quantitative Data & Optimization Metrics

To provide a clear comparison of how different interventions affect the physical and chemical behavior of Z-Lys(Boc)-ONp, the following table summarizes the expected solubility limits and coupling kinetics based on established SPPS principles.

Table 1: Solubility and Coupling Kinetics of Z-Lys(Boc)-ONp under Various Conditions

Solvent System / ConditionMax Solubility LimitRelative Coupling Half-LifeMechanistic Effect
100% DMF (25°C) < 50 mM> 120 minBaseline. High aggregation due to π−π stacking and hydrophobic collapse.
DMF:NMP (1:1) (25°C) ~ 100 mM~ 110 minNMP disrupts hydrophobic clustering; slight kinetic improvement via better solvation.
DMF + 0.8 M LiCl (25°C) > 200 mM~ 90 minChaotropic salt breaks intermolecular H-bonds, massively boosting solubility.
DMF + 1.0 eq HOBt (25°C) < 50 mM< 20 minIn situ transesterification to OBt active ester bypasses the slow ONp aminolysis[2].
DMF:NMP + LiCl + HOBt (55°C) > 300 mM < 5 min Synergistic thermal, chaotropic, and catalytic optimization for maximum efficiency.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step-by-Step Methodology: Dissolution and Coupling of Z-Lys(Boc)-ONp

  • Solvent Preparation:

    • Prepare a binary solvent mixture of anhydrous DMF and NMP (1:1, v/v).

    • Add anhydrous Lithium Chloride (LiCl) to achieve a final concentration of 0.8 M. Sonicate for 10 minutes until the salt is completely dissolved.

  • Reagent Dissolution:

    • Weigh 3.0 equivalents of Z-Lys(Boc)-ONp relative to your resin loading.

    • Add the prepared DMF/NMP/LiCl solvent to achieve a 0.2 M concentration of the amino acid.

    • Self-Validating Check: Hold the vial against a strong light source. The solution must be optically clear and pale yellow. If any turbidity or particulate matter remains, titrate with additional NMP in 100 µL increments until absolute clarity is achieved.

  • Catalytic Activation:

    • Add 3.0 equivalents (equimolar to the amino acid) of anhydrous HOBt to the clear solution. Stir for 5 minutes at room temperature to initiate the transesterification process.

  • Resin Coupling:

    • Add the activated solution to the deprotected, washed peptide resin.

    • Agitate at 50°C–55°C using a heated reactor block or microwave synthesizer for 45 minutes.

  • Validation of Acylation:

    • Drain the reaction mixture and wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove all unreacted yellow p-nitrophenol byproduct.

    • Self-Validating Check: Perform a Kaiser (ninhydrin) test on a few resin beads. A colorless/yellow bead confirms >99% coupling efficiency. A blue/purple bead indicates incomplete acylation, triggering a mandatory double-coupling cycle using fresh reagents.

Part 4: Logical Workflow Visualization

Workflow Start Z-Lys(Boc)-ONp Solubility Issue Assess Assess in standard DMF solvent Start->Assess Decision1 Is it fully soluble? Assess->Decision1 ModSolvent Use DMF:NMP (1:1) + 0.8 M LiCl Decision1->ModSolvent No CheckKinetics Evaluate Coupling Kinetics Decision1->CheckKinetics Yes ModSolvent->CheckKinetics Decision2 Is acylation rate sufficient? CheckKinetics->Decision2 AddHOBt Add 1.0 eq HOBt (Catalyst) Decision2->AddHOBt No Success Optimal Peptide Elongation Decision2->Success Yes Heat Apply Heat (50°C - 55°C) AddHOBt->Heat If still slow AddHOBt->Success Heat->Success

Workflow for optimizing Z-Lys(Boc)-ONp solubility and coupling kinetics in SPPS.

Part 5: References

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS) Source: RSC Publishing URL:[Link]

  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective (Standard Input on p-nitrophenyl esters) Source: University of Copenhagen (ku.dk) / Acta Chemica Scandinavica URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Z-Lys(Boc)-ONp vs Z-Lys(Boc)-OSu for peptide coupling efficiency

As a Senior Application Scientist, I approach peptide synthesis not merely as a sequence of mixing reagents, but as a finely tuned thermodynamic and kinetic system. When incorporating Lysine derivatives into a growing pe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach peptide synthesis not merely as a sequence of mixing reagents, but as a finely tuned thermodynamic and kinetic system. When incorporating Lysine derivatives into a growing peptide chain, the choice of carboxyl activation dictates the efficiency, purity, and scalability of the synthesis.

Two classical and widely utilized active esters for this purpose are Z-Lys(Boc)-ONp (p-nitrophenyl ester) and Z-Lys(Boc)-OSu (N-hydroxysuccinimide ester). While both effectively facilitate amide bond formation, their divergent electronic properties and leaving group thermodynamics require distinctly different experimental handling. This guide provides an objective, data-driven comparison of these two reagents, complete with self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Causality: The Chemistry of Leaving Groups

To understand why Z-Lys(Boc)-ONp and Z-Lys(Boc)-OSu perform differently, we must examine the causality behind their reactivity:

  • Z-Lys(Boc)-ONp (p-Nitrophenyl Ester): The activation relies on the resonance electron-withdrawing effect of the nitro group on the aromatic ring. While thermodynamically highly favorable for aminolysis (e.g., ΔG = −61.89 kJ/mol for p-nitrophenyl esters in aqueous media), the kinetic barrier is relatively high 1. This results in slower coupling times but excellent shelf stability. The byproduct, p-nitrophenol, is highly chromogenic (yellow), which serves as a built-in visual indicator of reaction progress 2.

  • Z-Lys(Boc)-OSu (N-Hydroxysuccinimide Ester): The succinimide ring contains two adjacent carbonyl groups that exert a powerful inductive electron-withdrawing effect on the ester carbonyl. This makes the OSu ester highly electrophilic, driving rapid aminolysis. However, this high reactivity comes at the cost of hydrolytic stability; NHS esters exhibit a half-life of approximately 5 hours at pH 7.0, which plummets to just 10 minutes at pH 8.6 [[1]](). The byproduct, N-hydroxysuccinimide, is highly water-soluble, simplifying downstream purification 2.

Thermodynamic & Kinetic Performance Data

The choice of activated ester is a critical determinant of coupling efficiency and the preservation of chiral integrity [[2]](). The following table summarizes the quantitative and qualitative performance metrics of both reagents.

Performance MetricZ-Lys(Boc)-ONpZ-Lys(Boc)-OSu
Reactivity Level ModerateHigh
Typical Coupling Time 12 – 24 hours2 – 4 hours
Aqueous Half-Life (Hydrolysis) Highly Stable (Days)~5 hours at pH 7.0; ~10 min at pH 8.6
Byproduct Properties p-Nitrophenol (Yellow, organic-soluble)N-Hydroxysuccinimide (Colorless, water-soluble)
Workup Requirement Requires mild basic washes (e.g., 5% Na₂CO₃)Simple neutral aqueous wash
Racemization Risk Moderate (due to prolonged reaction times)Low (rapid kinetics outpace epimerization)

Experimental Workflow Visualization

To ensure reproducibility, researchers must adapt their monitoring and purification strategies based on the specific active ester deployed. The logical pathways are mapped below.

PeptideCoupling Start Z-Lys(Boc)-OH Carboxyl Activation ONp Z-Lys(Boc)-ONp (p-Nitrophenyl Ester) Start->ONp DCC, p-Nitrophenol OSu Z-Lys(Boc)-OSu (N-Hydroxysuccinimide Ester) Start->OSu DCC, NHS CouplingONp Aminolysis (12-24 hrs) ONp->CouplingONp CouplingOSu Aminolysis (2-4 hrs) OSu->CouplingOSu MonitorONp Visual Validation: Yellow p-Nitrophenolate CouplingONp->MonitorONp MonitorOSu Analytical Validation: HPLC / Ninhydrin Test CouplingOSu->MonitorOSu WorkupONp Mild Basic Wash (Remove p-Nitrophenol) MonitorONp->WorkupONp WorkupOSu Neutral Aqueous Wash (Remove NHS) MonitorOSu->WorkupOSu Product Purified Z-Lys(Boc)-Peptide WorkupONp->Product WorkupOSu->Product

Caption: Experimental workflow comparing Z-Lys(Boc)-ONp and Z-Lys(Boc)-OSu peptide coupling strategies.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate distinct checkpoints to prevent the propagation of unreacted materials into subsequent synthetic steps.

Protocol A: Solution-Phase Coupling with Z-Lys(Boc)-ONp

Because p-nitrophenol is a weak acid (pKa ~7.15), it remains un-ionized in neutral organic solvents. Removing it requires a targeted basic workup.

  • Preparation: Dissolve the amine-containing peptide sequence (1.0 eq) in anhydrous DMF or DCM. If the amine is a salt (e.g., TFA salt), add N,N-Diisopropylethylamine (DIEA) (1.1 eq) to liberate the free base.

  • Initiation: Add Z-Lys(Boc)-ONp (1.1 to 1.2 eq) to the stirring solution at room temperature.

  • Validation Checkpoint 1 (Visual Kinetics): Observe the solution. Within 30–60 minutes, the solution will develop a distinct yellow hue. This confirms the release of the p-nitrophenolate anion and validates that aminolysis is actively occurring.

  • Reaction: Stir for 12 to 24 hours at room temperature.

  • Validation Checkpoint 2 (Completion): Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A negative result (clear/yellow, no blue color) validates the complete consumption of the primary amine.

  • Purification (Workup): Evaporate the DMF under reduced pressure. Redissolve the residue in Ethyl Acetate.

  • Validation Checkpoint 3 (Byproduct Removal): Wash the organic layer repeatedly with 5% aqueous Na₂CO₃. The aqueous layer will turn bright yellow. Continue washing until the aqueous layer remains completely colorless, validating the total removal of p-nitrophenol. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Solution-Phase Coupling with Z-Lys(Boc)-OSu

The OSu ester method relies on rapid kinetics and the extreme water solubility of the NHS byproduct, making it highly favorable for modern syntheses 3.

  • Preparation: Dissolve the amine component (1.0 eq) in anhydrous DMF/DCM. Neutralize with DIEA if required.

  • Initiation: Add Z-Lys(Boc)-OSu (1.1 eq) to the solution.

  • Reaction: Stir at room temperature. Because NHS release is colorless, visual validation is not possible.

  • Validation Checkpoint 1 (Analytical Kinetics): After 2 hours, monitor the reaction via TLC or HPLC. The high reactivity of the OSu ester should show near-complete conversion significantly faster than the ONp counterpart.

  • Validation Checkpoint 2 (Completion): Confirm amine consumption via a Ninhydrin test.

  • Purification (Workup): Evaporate the solvent and redissolve in Ethyl Acetate.

  • Validation Checkpoint 3 (Byproduct Removal): Wash the organic layer with neutral water or mild brine. The N-hydroxysuccinimide byproduct partitions instantly into the aqueous phase without the need for basic conditions, protecting base-sensitive peptide sequences from degradation. Dry over Na₂SO₄ and concentrate.

Strategic Recommendations

While Z-Lys(Boc)-ONp remains a highly stable and viable option for classical solution-phase synthesis where visual monitoring is desired, Z-Lys(Boc)-OSu is objectively superior for modern applications . The higher reactivity of OSu esters leads to faster couplings, thereby minimizing the temporal window in which side reactions (such as base-catalyzed racemization) can occur. Furthermore, the ability to remove the NHS byproduct with a simple neutral aqueous wash prevents the base-induced degradation often associated with the aggressive Na₂CO₃ washes required to clear p-nitrophenol.

References

  • [[2]]() BenchChem. "A Comparative Guide to Z-Glu(OtBu)-ONp and Other Activated Esters in Peptide Synthesis."

  • 3 ResearchGate. "Evaluation of Biotin-OSu and Biotin-ONp in the Solid Phase Biotinylation of Peptides."

  • 1 MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues."

Sources

Comparative

Comparative Guide: Z-Lys(Boc)-ONp vs. Fmoc-Lys(Boc)-ONp in Solid-Phase Peptide Synthesis (SPPS)

As peptide therapeutics grow in structural complexity, the strategic selection of protected amino acid building blocks dictates the success, yield, and purity of the final synthetic product. When incorporating Lysine—an...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics grow in structural complexity, the strategic selection of protected amino acid building blocks dictates the success, yield, and purity of the final synthetic product. When incorporating Lysine—an amino acid with a highly reactive ϵ -amine side chain—chemists must employ robust orthogonal protection strategies.

This guide provides an authoritative, mechanistic comparison between two pre-activated Lysine derivatives: Z-Lys(Boc)-ONp and Fmoc-Lys(Boc)-ONp . By analyzing their chemical orthogonality, coupling kinetics, and practical applications, this guide will equip drug development professionals with the causality behind experimental choices in modern peptide synthesis.

Mechanistic Principles: The Role of Pre-Activated ONp Esters

Before comparing the α -amino protecting groups (Z vs. Fmoc), it is critical to understand the shared C-terminal activation chemistry of these two molecules. Both derivatives utilize a p -nitrophenyl (ONp) active ester .

In standard Solid-Phase Peptide Synthesis (SPPS), free carboxylic acids are activated in situ using coupling reagents like HATU, DIC, or PyBOP. However, in situ activation can lead to the formation of highly reactive oxazolone intermediates, which are the primary culprits behind amino acid racemization (epimerization)[1].

By utilizing pre-activated ONp esters, the synthesis bypasses the need for external coupling reagents. The ONp ester undergoes direct aminolysis with the resin-bound primary amine. This slower, highly controlled tetrahedral intermediate formation drastically suppresses racemization, ensuring high stereofidelity[2]. Furthermore, the leaving group— p -nitrophenolate—possesses self-indicating properties. As the coupling progresses, the solution turns a distinct bright yellow, facilitating real-time spectrophotometric monitoring and automation without the need for manual colorimetric assays[3].

ONp_Mechanism Amine Resin-Bound Amine Intermediate Tetrahedral Intermediate Amine->Intermediate ActiveEster Pg-Lys(Boc)-ONp ActiveEster->Intermediate Product Elongated Peptide Intermediate->Product Amidation LeavingGroup p-Nitrophenol (Yellow) Intermediate->LeavingGroup Elimination

Caption: Mechanism of p-Nitrophenyl (ONp) Active Ester Coupling in Peptide Synthesis.

Protecting Group Orthogonality: Fmoc vs. Z

The fundamental divergence between these two reagents lies in their α -amino protecting groups, which dictate the entire synthetic strategy.

Fmoc-Lys(Boc)-ONp: The Standard for True Orthogonality

The Fmoc (Fluorenylmethyloxycarbonyl) strategy is the gold standard in modern SPPS because it provides a truly orthogonal combination of temporary and permanent protecting groups[4]. The Fmoc group is base-labile and is rapidly removed using mild secondary amines (e.g., 20% piperidine in DMF)[5]. Because the ϵ -amine of the Lysine is protected by an acid-labile Boc (tert-butyloxycarbonyl) group, the repeated basic treatments required for chain elongation have absolutely no effect on the side-chain protection[].

Z-Lys(Boc)-ONp: Limitations in Iterative SPPS

The Z (Benzyloxycarbonyl, also known as Cbz) group is a urethane protecting group that requires either catalytic hydrogenation (H₂/Pd-C) or strong acids (such as HF or HBr/AcOH) for removal[7].

  • The Causality of Failure in SPPS: Catalytic hydrogenation is a biphasic reaction that is highly inefficient on a solid resin matrix. If a chemist attempts to remove the temporary Z group using strong acids, the acid-labile Boc group on the Lysine side chain will be prematurely cleaved[]. This destroys orthogonality, leading to unwanted peptide branching at the Lysine ϵ -amine during the next coupling cycle.

  • Strategic Pivot: Consequently, Z-Lys(Boc)-ONp is rarely used for iterative chain elongation in SPPS. Instead, it is strictly reserved for Liquid-Phase Peptide Synthesis (LPPS) where hydrogenation is feasible, or as the final N-terminal capping residue in an SPPS sequence where subsequent α -amine deprotection is not required[7].

Orthogonality cluster_fmoc Fmoc-Lys(Boc)-ONp (Fully Orthogonal) cluster_z Z-Lys(Boc)-ONp (Non-Orthogonal in SPPS) Fmoc Fmoc-Lys(Boc)-Resin DeprotectFmoc 20% Piperidine (Base) Fmoc->DeprotectFmoc Removes Fmoc Elongate Chain Elongation DeprotectFmoc->Elongate Boc Intact CleaveFmoc TFA (Acid) Elongate->CleaveFmoc Final Cleavage FinalFmoc Free Peptide CleaveFmoc->FinalFmoc Removes Boc Z Z-Lys(Boc)-Resin DeprotectZ Strong Acid (HBr/AcOH) Z->DeprotectZ Removes Z Issue Premature Boc Cleavage (Side-Chain Deprotected) DeprotectZ->Issue Unwanted Reaction Solution Restricted to LPPS or N-Terminal Capping Issue->Solution Strategic Pivot

Caption: Orthogonality logic comparing Fmoc and Z protection strategies in SPPS.

Quantitative Data Comparison

The following table summarizes the operational parameters and chemical properties of both derivatives to guide synthetic planning.

ParameterFmoc-Lys(Boc)-ONpZ-Lys(Boc)-ONp
α -Amine Protection Fmoc (Fluorenylmethyloxycarbonyl)Z / Cbz (Benzyloxycarbonyl)
α -Amine Deprotection 20% Piperidine in DMF (Mild Base)H₂/Pd-C or Strong Acid (HF, HBr/AcOH)
Side-Chain Protection Boc (tert-Butyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Orthogonality in SPPS Fully Orthogonal (Base/Acid strategy)Non-Orthogonal (Acid/Acid conflict)
Primary Application Iterative Solid-Phase ElongationSolution-Phase Synthesis, N-Terminal Capping
Coupling Activation Pre-activated p -Nitrophenyl esterPre-activated p -Nitrophenyl ester
Self-Indicating Yes (Yellow p -nitrophenolate release)Yes (Yellow p -nitrophenolate release)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks (colorimetric feedback and chemical assays) to verify success at each step without requiring immediate LC-MS analysis.

Protocol A: Iterative SPPS Coupling using Fmoc-Lys(Boc)-ONp

Objective: To couple Fmoc-Lys(Boc)-ONp to a growing peptide chain with real-time visual validation.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.

  • Coupling Solution Preparation: Dissolve 0.3 mmol (3 equivalents) of Fmoc-Lys(Boc)-ONp in 3 mL of anhydrous DMF.

  • Catalytic Acceleration (Critical Step): Add 0.3 mmol of HOBt (Hydroxybenzotriazole) to the solution. Causality: While ONp esters can react spontaneously with amines, the reaction is kinetically slow. HOBt acts as an acyl transfer catalyst, forming an extremely reactive OBt ester in situ that accelerates amidation while maintaining racemization suppression.

  • Reaction & Visual Monitoring: Add the solution to the resin. Observe the reaction mixture; it will rapidly turn bright yellow due to the release of the p -nitrophenolate anion[3]. Agitate at room temperature for 60–90 minutes. The reaction is nearing completion when the yellow color intensity plateaus.

  • Washing: Drain the reactor and wash the resin thoroughly with DMF (6 × 1 min) until the effluent is completely colorless, indicating the removal of all p -nitrophenol byproducts.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) validates that all primary amines have been successfully acylated. A positive result (blue beads) dictates a re-coupling step.

Protocol B: N-Terminal Capping using Z-Lys(Boc)-ONp

Objective: To utilize Z-Lys(Boc)-ONp as the final residue in an SPPS sequence where α -amine deprotection is no longer necessary.

  • Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using 20% piperidine in DMF, followed by extensive washing.

  • Coupling: Dissolve 0.3 mmol of Z-Lys(Boc)-ONp and 0.3 mmol of HOBt in DMF. Add to the resin.

  • Monitoring: Agitate for 90 minutes. Monitor the self-indicating yellow color generation[3].

  • Validation: Perform a Kaiser test to confirm complete capping.

  • Global Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Causality: The TFA will cleave the peptide from the resin and remove the ϵ -Boc group from the Lysine. Because the Z group is highly stable to TFA, the final purified peptide will feature a permanently Z-protected N-terminus, which is highly desirable for specific enzymatic assays or prodrug formulations[8],[].

Conclusion

For drug development professionals engineering complex peptide sequences, Fmoc-Lys(Boc)-ONp is the undisputed choice for iterative solid-phase chain elongation due to its strict base/acid orthogonality[4]. It seamlessly integrates into automated synthesis platforms while leveraging the self-indicating, racemization-free benefits of the ONp active ester[3],[2]. Conversely, Z-Lys(Boc)-ONp should be strategically deployed only when synthesizing peptides in the solution phase[7], or when a permanently Z-protected N-terminus is the desired pharmacological endpoint.

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Validation

Analytical Purity Assessment of Z-Lys(Boc)-ONp: A Comparative HPLC Methodology Guide

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Introduction: The Analytical Challenge of Active Esters Z-Lys(Boc)-ONp (N-α-benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals

Introduction: The Analytical Challenge of Active Esters

Z-Lys(Boc)-ONp (N-α-benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine p-nitrophenyl ester) is a highly reactive, protected amino acid building block widely utilized in both solution-phase and solid-phase peptide synthesis (SPPS)[1]. Determining the true chemical purity of this compound presents a unique analytical challenge.

Because the p-nitrophenyl (-ONp) group is an excellent leaving group designed to facilitate rapid amide bond formation, it is inherently susceptible to nucleophilic attack[1]. If the analytical methodology is not strictly controlled, the compound will undergo artifactual degradation during sample preparation or chromatographic separation, leading to falsely low purity readings and the phantom appearance of degradation products[2].

Mechanistic Causality: Why Standard Methods Fail

As a Senior Application Scientist, I frequently observe laboratories failing to distinguish between inherent synthetic impurities (present in the bulk powder) and methodological artifacts (created in the HPLC vial).

The primary mechanism of failure is solvolysis . When Z-Lys(Boc)-ONp is dissolved in protic solvents (like unbuffered water or pure methanol) or exposed to neutral/basic mobile phases, the -ONp ester rapidly hydrolyzes. This reaction cleaves the molecule into Z-Lys(Boc)-OH (the free acid) and p-Nitrophenol. Therefore, to obtain an accurate purity profile, the analytical environment must actively suppress this hydrolysis pathway by utilizing strictly anhydrous sample diluents and acidic mobile phases[3].

G A Z-Lys(Boc)-ONp (Intact Active Ester) B H2O / High pH (Hydrolysis) A->B Degradation C Z-Lys(Boc)-OH (Free Acid Impurity) B->C Pathway 1 D p-Nitrophenol (Leaving Group) B->D Pathway 2

Caption: Hydrolysis pathway of Z-Lys(Boc)-ONp under non-optimal aqueous or basic conditions.

Comparative HPLC Methodologies

To objectively demonstrate the impact of method selection on the observed purity of Z-Lys(Boc)-ONp, we compared three distinct Reversed-Phase HPLC (RP-HPLC) mobile phase systems.

  • Method A: 0.1% TFA (The Gold Standard): Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. This fully protonates the residual silanols on the C18 stationary phase and completely stabilizes the -ONp active ester during the run[2].

  • Method B: 0.1% Formic Acid (LC-MS Compatible): Formic acid is a weaker acid (pH ~2.7) but allows for direct Electrospray Ionization Mass Spectrometry (ESI-MS) detection[4]. It provides acceptable stability but may show slight peak tailing compared to TFA.

  • Method C: 10 mM Ammonium Bicarbonate (The Anti-Pattern): Basic conditions (pH ~7.8) actively catalyze the nucleophilic attack of water on the active ester[5]. This method destroys the sample on-column.

Quantitative Data Comparison

The following data represents a single, highly pure (>98%) batch of Z-Lys(Boc)-ONp analyzed across the three methods.

MethodMobile Phase ModifierpHZ-Lys(Boc)-ONp Purity (%)p-Nitrophenol Impurity (%)Z-Lys(Boc)-OH Impurity (%)Scientific Assessment
A 0.1% TFA~2.098.5% 0.5%0.8%Optimal / Accurate: Reflects true bulk purity.
B 0.1% Formic Acid~2.797.2% 1.2%1.4%Acceptable: Minor on-column degradation; use for MS only.
C 10 mM NH₄HCO₃~7.8< 40.0% > 30.0%> 25.0%Invalid: Massive artifactual degradation on-column.

Experimental Protocols: A Self-Validating System

A robust analytical protocol must be self-validating. By incorporating a Time-Course Validation step, the analyst can definitively prove whether an observed p-nitrophenol peak originates from the bulk powder (a true impurity) or from progressive hydrolysis within the autosampler vial (a methodological artifact).

Workflow S1 1. Sample Prep Anhydrous ACN (1.0 mg/mL) S2 2. Column Selection End-capped C18 (150 x 4.6mm) S1->S2 S3 3. Mobile Phase Gradient: 0.1% TFA in H2O/ACN S2->S3 S4 4. Dual UV Detection 220 nm (General) & 254 nm (-ONp) S3->S4 S5 5. Time-Course Validation Inject at T=0, 4h, 8h (4°C) S4->S5

Caption: Self-validating HPLC workflow for active ester purity assessment.

Step-by-Step Methodology (Optimized Method A)

1. Sample Preparation (Critical Step)

  • Solvent: Use 100% anhydrous HPLC-grade Acetonitrile (ACN). Do not use water or methanol, as protic solvents initiate solvolysis.

  • Concentration: Accurately weigh 10 mg of Z-Lys(Boc)-ONp and dissolve in 10 mL of ACN to yield a 1.0 mg/mL solution. Vortex until fully dissolved.

2. Chromatographic Conditions

  • Column: End-capped C18, 5 µm, 150 x 4.6 mm (e.g., Phenomenex Luna or equivalent).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0 - 2 min: 40% B

    • 2 - 15 min: 40% B → 90% B

    • 15 - 18 min: 90% B

    • 18 - 20 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

3. Detection Strategy

  • Set the Diode Array Detector (DAD) to monitor both 220 nm (absorbs the peptide backbone and protecting groups) and 254 nm (highly specific for the p-nitrophenyl chromophore). Comparing the area ratios between these wavelengths allows for rapid identification of free p-nitrophenol versus the intact ester.

4. Time-Course Validation Execution

  • Place the prepared vial in a temperature-controlled autosampler set to 4°C.

  • Inject 10 µL immediately (T=0 ).

  • Re-inject the exact same vial at T=4 hours and T=8 hours .

  • Causality Check: If the purity of Z-Lys(Boc)-ONp remains stable across all three injections, the method is validated. If the p-nitrophenol peak increases over time, the sample diluent has absorbed atmospheric moisture, and the T=0 injection should be taken as the most accurate representation of bulk purity.

References

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as green coupling reagent: methods and challenges The Royal Society of Chemistry[Link]

  • Exploring Amino Acid Side Chain Decomposition Using Enzymatic Digestion and HPLC-MS Analytical Chemistry - ACS Publications[Link]

  • Development of protein chemical synthesis using peptide thioester synthetic blocks PMC - National Institutes of Health[Link]

Sources

Comparative

A Comparative Guide to the NMR Spectroscopy Characterization of Z-Lys(Boc)-ONp Coupling Products

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the rigorous characterization of coupling products is not merely a procedural step but the very foundation of reliable and rep...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the rigorous characterization of coupling products is not merely a procedural step but the very foundation of reliable and reproducible results. The formation of each peptide bond is a critical juncture where success, failure, or the generation of impurities must be unequivocally determined. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of peptide coupling reactions, using the reaction of Z-Lys(Boc)-ONp (Nα-Z-Nε-Boc-L-lysine p-nitrophenyl ester) as a representative example.

This document is designed to move beyond a simple listing of methods. It explains the causality behind experimental choices, offers field-proven insights into data interpretation, and provides the necessary protocols to implement these techniques effectively.

The Central Role of Characterization in Peptide Coupling

Peptide synthesis is a stepwise process, and the efficiency of each coupling step is paramount. Incomplete reactions lead to deletion sequences, while side reactions can introduce a host of impurities that are often difficult to separate from the target peptide.[1] Protecting groups, such as the benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups in our model compound, are essential for directing the reaction to the desired amide bond formation.[2] However, their presence also adds complexity to the analytical challenge.

A robust analytical strategy must be able to:

  • Confirm the disappearance of starting materials.

  • Verify the formation of the desired peptide bond.

  • Detect and identify any side products or impurities.

  • Provide quantitative data on reaction progress and product purity.

NMR spectroscopy offers a unique and powerful solution to these challenges, providing detailed structural information in a single, non-destructive analysis.[3]

Deep Dive: NMR Spectroscopy for Monitoring Z-Lys(Boc)-ONp Coupling

NMR spectroscopy is a primary analytical method that provides a direct, quantitative view of the molecular structures in a reaction mixture.[4] By observing the chemical environment of ¹H and ¹³C nuclei, we can track the transformation of reactants into products with high fidelity.

The Reaction at a Glance

The coupling of Z-Lys(Boc)-ONp with a generic N-terminal-free amino acid ester (e.g., H-Gly-OMe) serves as our model system. The p-nitrophenyl (ONp) group is an activated ester, making the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of the incoming amino acid.

G cluster_reactants Reactants cluster_products Products Z_Lys_ONp Z-Lys(Boc)-ONp Dipeptide Z-Lys(Boc)-Nuc-R' Z_Lys_ONp->Dipeptide Coupling pNP p-Nitrophenol (pNP) Z_Lys_ONp->pNP Byproduct Amino_Acid H-Nuc-R' (e.g., H-Gly-OMe) Amino_Acid->Dipeptide G cluster_workflow Characterization Workflow Start Peptide Coupling Reaction FTIR FT-IR Analysis (Quick Check) Start->FTIR TLC TLC Monitoring (Reaction Progress) Start->TLC Workup Reaction Workup & Purification FTIR->Workup TLC->Workup HPLC HPLC-UV (Purity Assessment) Workup->HPLC MS Mass Spectrometry (MW Verification) Workup->MS NMR NMR Spectroscopy (Structural Confirmation) Workup->NMR Final Characterized Product HPLC->Final MS->Final NMR->Final

Figure 2. A typical workflow integrating multiple analytical techniques.

Experimental Protocols

Protocol 1: In-situ ¹H NMR Monitoring of the Coupling Reaction

This protocol describes how to monitor the progress of the coupling reaction directly in an NMR tube.

  • Preparation: In a clean, dry vial, dissolve Z-Lys(Boc)-ONp (1.0 eq) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5 mL). Ensure all components are fully dissolved.

  • Initial Spectrum (t=0): Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum. This will serve as your baseline (t=0) measurement.

  • Initiate Reaction: Add the coupling partner (e.g., H-Gly-OMe, 1.1 eq) to the NMR tube. Cap the tube, invert several times to mix thoroughly, and quickly place it back in the NMR spectrometer.

  • Time-course Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly).

  • Data Processing: Process each spectrum identically. Calibrate the chemical shift to the internal standard.

  • Analysis: Integrate the signals for a key proton on the starting material (e.g., the downfield doublet of the ONp group) and a key proton on the byproduct (e.g., the downfield doublet of p-nitrophenol). Calculate the conversion at each time point.

Protocol 2: General NMR Sample Preparation for Final Product Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified, lyophilized peptide product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for peptides as it solubilizes most species and keeps amide protons from exchanging. [5]3. Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. [6]5. Acquisition: Cap the NMR tube and insert it into the spectrometer. Acquire ¹H, ¹³C, and, if desired, 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.

Conclusion: An Integrated Approach to Confidence

While HPLC and Mass Spectrometry are indispensable for assessing purity and confirming molecular weight, NMR spectroscopy stands alone in its ability to provide a comprehensive, atom-level picture of a peptide coupling reaction's outcome. It allows for the unambiguous confirmation of the desired product's structure, the identification of unexpected side products, and the direct, quantitative monitoring of the reaction's progress. For researchers in drug discovery and development, mastering the application of NMR is not just about characterizing a molecule; it's about building a foundation of certainty upon which all subsequent research is built. A multi-technique, orthogonal approach, with NMR as the cornerstone for structural verification, provides the highest level of confidence in the quality and identity of synthesized peptides.

References

  • Paul, S., et al. (2022). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Molecules. Available at: [Link]

  • Vankay, E. (2012). Mastering Protecting Groups in Peptide Synthesis. Peptide Synthesis, SBS Genetech. Available at: [Link]

  • McIntyre, S. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. Available at: [Link]

  • University of Sheffield. (n.d.). NMR Sample Preparation. University of Sheffield. Available at: [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link]

  • Fier, P. S., & Maloney, K. M. (2018). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Chemical Communications. Available at: [Link]

  • Lather, J., et al. (n.d.). Cavity Catalysis: Modifying Linear Free-energy Relationship under Cooperative Vibrational Strong Coupling. Supporting Information. Available at: [Link]

  • PatSnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. PatSnap Eureka. Available at: [Link]

  • Varga, I., et al. (2023). Monitoring of active ester formation using ¹H NMR spectroscopy. ResearchGate. Available at: [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • LibreTexts. (2022). 19.5: Carbon-13 NMR. Chemistry LibreTexts. Available at: [Link]

  • SpectraBase. (n.d.). PHOSPHORIC ACID, MONO(p-NITROPHENYL) ESTER, COMPOUND WITH CYCLOHEXYLAMINE (1:2). SpectraBase. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - A novel water-enhanced recyclable solvent system for efficient ipso-hydroxylation of arylboronic acids. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). Boc-lys(Z)-gly-ome. PubChem. Available at: [Link]

  • Temeriusz, A., et al. (2005). Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides. Carbohydrate Research. Available at: [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghasriani, H., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Available at: [Link]

  • Asakura, T., et al. (2007). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Varga, I., et al. (2023). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. PubMed. Available at: [Link]

  • May, D., et al. (2014). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). Boc-Lys-OH - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Kumar, A., et al. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. Available at: [Link]

  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance. Available at: [Link]

  • NMR Wiki Q&A Forum. (2010). Limit Testing by NMR?. NMR Wiki. Available at: [Link]

  • Aapptec Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Aapptec Peptides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. ResearchGate. Available at: [Link]

  • Dzur-Bialon, A., & Gzella, A. K. (1999). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Zerbe, O., & Bader, B. (n.d.). PEPTIDE NMR. University of Zurich. Available at: [Link]

  • McIntyre, S. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. Available at: [Link]

Sources

Validation

A Head-to-Head Battle of Reactivity: A Kinetic Comparison of p-Nitrophenyl Esters vs. NHS Esters in Lysine Derivatization

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of an amine-reactive chemical handle is a critical decision point. Among the plethora of options, p-n...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of an amine-reactive chemical handle is a critical decision point. Among the plethora of options, p-nitrophenyl (PNP) esters and N-hydroxysuccinimide (NHS) esters have long been workhorses for the acylation of primary amines, such as the ε-amino group of lysine residues. This guide provides an in-depth kinetic comparison of these two widely used ester classes, offering experimental insights to inform the rational selection of reagents for applications ranging from peptide synthesis to the development of antibody-drug conjugates.

The covalent modification of lysine residues is a cornerstone of bioconjugation, enabling the attachment of a wide array of moieties, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs.[1][2] The success of these conjugations hinges on the reactivity and selectivity of the chosen electrophile. Both PNP and NHS esters react with primary amines via a nucleophilic acyl substitution mechanism to form a stable amide bond.[3][4] However, the kinetics of this desired aminolysis reaction are in constant competition with the undesirable hydrolysis of the ester in aqueous media.[3][5] Understanding the interplay between these two reaction pathways is paramount for optimizing conjugation efficiency and achieving desired product yields.

The Underlying Chemistry: A Tale of Two Leaving Groups

The reactivity of both PNP and NHS esters is dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The fundamental reaction involves the attack of the unprotonated primary amine of a lysine residue on the ester's carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the leaving group and forming the final amide product.[3][4]

The key difference between PNP and NHS esters lies in the nature of their respective leaving groups: p-nitrophenoxide and N-hydroxysuccinimide. The efficiency of the leaving group is related to its pKa; a lower pKa of the conjugate acid corresponds to a better leaving group. While both are effective, NHS esters are generally considered more reactive towards amines than their PNP counterparts under typical bioconjugation conditions.[6] This enhanced reactivity is a crucial factor in their widespread adoption.

The Critical Role of pH: A Double-Edged Sword

The pH of the reaction buffer is the most critical parameter governing the kinetics of both aminolysis and hydrolysis for both ester types.[3][7] The concentration of the nucleophilic, unprotonated amine is directly dependent on the pH and the pKa of the amine. For the ε-amino group of lysine, which has a pKa of approximately 10.5, a higher pH will favor a greater concentration of the reactive, unprotonated form.

However, the rate of hydrolysis for both PNP and NHS esters also increases with pH.[8][9] This sets up a classic optimization problem: the pH must be high enough to ensure a sufficient concentration of the reactive amine for efficient aminolysis, but not so high that the competing hydrolysis reaction consumes the ester before it can react with the target amine. For NHS esters, the optimal pH range for this balance is typically between 7.2 and 8.5.[3][8] Reactions with PNP esters are also performed in a similar pH range.[10]

Visualizing the Competing Reactions

To better understand the kinetic landscape, it is helpful to visualize the competing reaction pathways.

G cluster_0 Active Ester cluster_1 Reactants cluster_2 Products Ester R-C(=O)-X (PNP or NHS Ester) Amide Lys-NH-C(=O)-R (Desired Product) Ester->Amide k_aminolysis (with Lys-NH2) Hydrolysis_Product R-COOH (Hydrolyzed Ester) Ester->Hydrolysis_Product k_hydrolysis (with H2O) Lysine Lys-NH2 (Unprotonated Amine) Lysine->Amide Water H2O Water->Hydrolysis_Product

Caption: Competing reaction pathways for active esters with lysine.

A Comparative Kinetic Study: Experimental Protocol

To empirically compare the kinetics of a PNP ester and an NHS ester with a lysine derivative, a straightforward spectrophotometric assay can be employed. This protocol is designed to monitor the rate of the reaction by observing the release of the chromophoric leaving group, p-nitrophenol, or by monitoring the consumption of the ester.

Objective: To determine and compare the pseudo-first-order rate constants for the reaction of a PNP ester and an NHS ester with a model lysine derivative at a constant pH.

Materials:

  • N-α-acetyl-L-lysine methyl ester (or other suitable lysine derivative)

  • p-Nitrophenyl acetate (PNP-A)

  • N-Hydroxysuccinimidyl acetate (NHS-A)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile

  • UV-Vis spectrophotometer

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Data Acquisition cluster_3 Analysis A Prepare stock solutions: - Lysine derivative in buffer - PNP-A in DMSO - NHS-A in DMSO B Equilibrate buffer and lysine solution to 25°C A->B C Initiate reaction by adding a small volume of ester stock solution to the lysine solution B->C D Immediately place in spectrophotometer C->D E Monitor absorbance change over time at a fixed wavelength D->E F Plot absorbance vs. time E->F G Calculate pseudo-first-order rate constant (k_obs) F->G

Caption: Experimental workflow for the kinetic comparison.

Detailed Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of N-α-acetyl-L-lysine methyl ester in 0.1 M sodium phosphate buffer (pH 7.5).

    • Prepare 100 mM stock solutions of both PNP-A and NHS-A in anhydrous DMSO.

  • Reaction Setup:

    • In a quartz cuvette, add the appropriate volume of the lysine derivative stock solution and dilute with the phosphate buffer to a final volume of 1 mL to achieve a final lysine concentration of 10 mM.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer set at 25°C and allow it to equilibrate.

  • Kinetic Measurement:

    • To initiate the reaction, add a small volume (e.g., 10 µL) of the 100 mM ester stock solution (either PNP-A or NHS-A) to the cuvette to achieve a final concentration of 1 mM.

    • Immediately start monitoring the change in absorbance over time.

      • For the PNP-A reaction, monitor the increase in absorbance at 400-410 nm, corresponding to the release of the p-nitrophenoxide ion.[11][12]

      • For the NHS-A reaction, monitor the decrease in the absorbance of the NHS ester at around 260 nm.[8]

  • Data Analysis:

    • Under pseudo-first-order conditions (lysine concentration in large excess over the ester concentration), the observed rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential equation.

    • The second-order rate constant for aminolysis (kaminolysis) can then be calculated by dividing kobs by the concentration of the lysine derivative.

Expected Results and Data Summary

Based on the existing literature, it is expected that the NHS ester will exhibit a significantly higher rate of reaction with the lysine derivative compared to the PNP ester under identical conditions.[6] The competing hydrolysis rate for NHS esters is also known to be substantial, especially as the pH increases.[8]

Parameterp-Nitrophenyl (PNP) EsterN-Hydroxysuccinimide (NHS) Ester
Reaction Mechanism Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Leaving Group p-NitrophenoxideN-Hydroxysuccinimide
Relative Reactivity (Aminolysis) ModerateHigh
Optimal pH Range ~7.5 - 9.07.2 - 8.5[3]
Competing Reaction HydrolysisHydrolysis[3]
Monitoring Wavelength ~400 nm (release of p-nitrophenoxide)[11]~260 nm (disappearance of NHS ester)[8]
Expected kaminolysis LowerHigher

Conclusion: Making an Informed Choice

The choice between a PNP ester and an NHS ester for lysine modification is a trade-off between reactivity, stability, and experimental convenience. While both are effective acylating agents, NHS esters generally offer faster reaction kinetics for aminolysis, which can lead to higher conjugation efficiencies and shorter reaction times.[13] This is particularly advantageous when working with sensitive biomolecules that may be susceptible to degradation over extended reaction periods.

However, the high reactivity of NHS esters is coupled with a significant susceptibility to hydrolysis, especially at the optimal pH for aminolysis.[8] This necessitates careful control of reaction conditions and prompt quenching of the reaction to prevent unwanted side reactions and ensure reproducibility. PNP esters, while less reactive, can offer greater stability in certain contexts.

Ultimately, the selection of the appropriate active ester should be guided by the specific requirements of the application, including the nature of the substrate, the desired degree of labeling, and the tolerance of the system to the reaction conditions. The experimental framework provided in this guide offers a robust method for directly comparing the kinetics of these and other active esters, empowering researchers to make data-driven decisions for their bioconjugation strategies.

References

  • Kinetics of the reaction of p-nitrophenyl acetate with amines in the presence of dodecylammonium propionate and aerosol-OT aggregates in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine. (URL: [Link])

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - ScienceDirect. (URL: [Link])

  • Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration | Langmuir - ACS Publications. (URL: [Link])

  • Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2 - ResearchGate. (URL: [Link])

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - Royal Society of Chemistry. (URL: [Link])

  • Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester - American Chemical Society. (URL: [Link])

  • Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoil - Canadian Journal of Chemistry. (URL: [Link])

  • Catalysis of ester aminolysis by cyclodextrins. The reaction of alkylamines with p-nitrophenyl alkanoates - PubMed. (URL: [Link])

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange. (URL: [Link])

  • Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer | Journal of the American Chemical Society. (URL: [Link])

  • Studies on Sulfate Esters. I. Nucleophilic Reactions of Amines with p-Nitrophenyl Sulfate - ACS Publications. (URL: [Link])

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC. (URL: [Link])

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir - ACS Publications. (URL: [Link])

  • Observed kinetic data for the hydrolysis of p-nitrophenyl ester 7 (R =... - ResearchGate. (URL: [Link])

  • Selective Lysine Ubiquitination Using Activated Phenol Esters - PubMed. (URL: [Link])

  • Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells - PMC - NIH. (URL: [Link])

  • Tunable Activated Esters Enable Lysine-Selective Protein Labeling and Profiling | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function - Frontiers. (URL: [Link])

  • 3.2 Active Esters - Science of Synthesis. (URL: [Link])

  • NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC. (URL: [Link])

  • Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC. (URL: [Link])

  • Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells | Request PDF - ResearchGate. (URL: [Link])

  • "The reaction of p-nitrophenyl acetate with lysine hydrochloride and po" by Emmanuel Plange Matteer - Digital Commons @ NJIT. (URL: [Link])

  • Site-selective lysine conjugation methods and applications towards antibody–drug ... - PMC - NIH. (URL: [Link])

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (URL: [Link])

Sources

Comparative

A Tale of Two Couplings: A Yield-Driven Comparison of Z-Lys(Boc)-ONp Active Esters and HATU-Mediated Amide Bond Formation

For the Modern Peptide Chemist: Navigating the Choice Between Classical Reliability and High-Octane Efficiency In the landscape of peptide synthesis, the formation of the amide bond is the linchpin of success. The choice...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Modern Peptide Chemist: Navigating the Choice Between Classical Reliability and High-Octane Efficiency

In the landscape of peptide synthesis, the formation of the amide bond is the linchpin of success. The choice of coupling methodology directly dictates not only the final yield and purity of the target peptide but also the overall efficiency and timeline of a research or drug development program. This guide provides a deep, evidence-based comparison between a classical, yet reliable, method—the use of pre-activated Z-Lys(Boc)-ONp esters—and a modern, high-efficiency powerhouse: HATU-mediated coupling. We will dissect the mechanistic underpinnings, present comparative yield data, provide detailed experimental protocols, and offer insights into the causal factors that should guide your selection, ensuring that every coupling is a self-validating step towards your synthetic goal.

The Contenders: A Mechanistic Overview

The Classical Approach: Z-Lys(Boc)-ONp Active Esters

The use of active esters, such as the p-nitrophenyl (ONp) ester of Nα-Z-Nε-Boc-L-lysine, represents a venerable and straightforward strategy for amide bond formation. In this approach, the carboxylic acid of the amino acid is pre-activated by conversion into an ester with an electron-withdrawing group, in this case, p-nitrophenol. This pre-activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the free amino group of the coupling partner.

The reaction proceeds via a direct nucleophilic acyl substitution. The primary advantage of this method lies in its simplicity and the stability of the active ester, which can often be isolated and stored. However, this stability comes at the cost of reactivity, often necessitating longer reaction times or elevated temperatures to drive the coupling to completion.

cluster_0 Z-Lys(Boc)-ONp Coupling Z-Lys(Boc)-ONp Z-Lys(Boc)-ONp (Active Ester) Dipeptide Z-Lys(Boc)-NH-R' (Dipeptide) Z-Lys(Boc)-ONp->Dipeptide Nucleophilic Attack Amino_Acid_Ester H₂N-R' (Amino Acid Ester) Amino_Acid_Ester->Dipeptide p-Nitrophenol p-Nitrophenol (Byproduct)

Caption: Mechanism of Z-Lys(Boc)-ONp active ester coupling.

The Modern Powerhouse: HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium-based coupling reagent that has become a gold standard in modern peptide synthesis for its high efficiency and rapid reaction kinetics.[1] Unlike the pre-formed active ester, HATU facilitates the in situ activation of the carboxylic acid.

The mechanism commences with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. This intermediate is then rapidly attacked by the 1-hydroxy-7-azabenzotriazole (HOAt) anion, which is part of the HATU structure, to generate a highly reactive OAt-active ester. This OAt-ester is significantly more reactive than the ONp-ester and is not isolated. The incoming amine then swiftly attacks this activated intermediate to form the desired amide bond, releasing tetramethylurea and HOAt as byproducts. The presence of the HOAt moiety is a key contributor to HATU's efficacy, as it accelerates the coupling and effectively suppresses racemization.[1]

cluster_1 HATU Coupling Workflow Carboxylic_Acid Z-Lys(Boc)-OH (Carboxylic Acid) OAt_Ester OAt-Active Ester (Highly Reactive Intermediate) Carboxylic_Acid->OAt_Ester Activation HATU HATU + DIPEA HATU->OAt_Ester Dipeptide Z-Lys(Boc)-NH-R' (Dipeptide) OAt_Ester->Dipeptide Coupling Amino_Acid_Ester H₂N-R' (Amino Acid Ester) Amino_Acid_Ester->Dipeptide

Caption: General workflow for HATU-mediated peptide coupling.

Yield Comparison: A Head-to-Head Analysis

Coupling MethodTypical Yield RangeReaction TimeKey Considerations
Z-Lys(Boc)-ONp 70-90%Several hours to overnightSlower reaction rates can lead to incomplete coupling, especially with sterically hindered amino acids.
HATU Coupling >90%, often near-quantitative1-4 hoursHighly efficient even for difficult couplings.[1] Potential for side reactions if not optimized.

The data clearly indicates that HATU consistently provides higher yields in shorter reaction times compared to the classical active ester method. This is particularly true for sterically demanding couplings where the lower reactivity of the ONp ester can be a significant bottleneck.

Scientific Integrity & Logic: A Deeper Dive into Causality

Trustworthiness: Mitigating Side Reactions

Z-Lys(Boc)-ONp Active Esters:

  • Racemization: A primary concern with active ester couplings, especially when using a base to neutralize the amine salt or to accelerate the reaction, is racemization of the activated amino acid.[2][3] The formation of an oxazolone intermediate is a known pathway for epimerization.[2] For urethane-protected amino acids like Z-Lys(Boc)-OH, this risk is generally lower than for peptide fragments, but it remains a consideration, particularly with prolonged reaction times or stronger bases.

HATU Coupling:

  • Guanidinylation: A potential side reaction with HATU is the guanidinylation of nucleophilic side chains, such as the ε-amino group of an unprotected lysine, the hydroxyl group of tyrosine, or the thiol of cysteine.[4] This occurs when the nucleophilic side chain attacks the HATU reagent itself. This can be effectively mitigated by:

    • Stoichiometry Control: Using a minimal excess of HATU (e.g., 1.05-1.2 equivalents) is crucial.

    • Pre-activation: A pre-activation step, where the carboxylic acid is allowed to react with HATU and a base for a short period (e.g., 5 minutes) before the addition of the amine component, is highly recommended.[4] This ensures that the highly reactive OAt-ester is formed and ready to react with the intended amine, minimizing the opportunity for side reactions.[4]

By understanding and addressing these potential side reactions, the trustworthiness of each protocol as a self-validating system is significantly enhanced.

Experimental Protocols

Protocol 1: Z-Lys(Boc)-ONp Active Ester Coupling (Solution-Phase)

Materials:

  • Z-Lys(Boc)-ONp (1.0 equivalent)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid methyl ester hydrochloride in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA dropwise to neutralize the hydrochloride salt. Stir for 10-15 minutes at 0 °C.

  • Add a solution of Z-Lys(Boc)-ONp in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel or by recrystallization.

Protocol 2: HATU-Mediated Coupling (Solution-Phase)

Materials:

  • Z-Lys(Boc)-OH (1.0 equivalent)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)

  • HATU (1.05 equivalents)

  • N,N-diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the amino acid methyl ester hydrochloride in anhydrous DMF.

  • Cool the solution to 0 °C and add DIPEA (1.1 equivalents) to neutralize the salt. Stir for 10 minutes.

  • In a separate vessel, dissolve Z-Lys(Boc)-OH and HATU in anhydrous DMF.

  • Add DIPEA (1.4 equivalents) to the Z-Lys(Boc)-OH/HATU solution and stir at room temperature for 5 minutes for pre-activation.

  • Add the pre-activated solution to the neutralized amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion: Making the Right Choice for Your Synthesis

The choice between Z-Lys(Boc)-ONp active esters and HATU coupling is a classic example of balancing tradition and innovation in peptide chemistry.

Z-Lys(Boc)-ONp remains a viable option for simple couplings where speed is not a critical factor and cost may be a consideration. Its primary drawbacks are the longer reaction times and potentially lower yields, especially with challenging sequences.

HATU , on the other hand, represents the pinnacle of modern coupling efficiency. Its ability to mediate rapid, high-yielding couplings with minimal racemization makes it the superior choice for the synthesis of complex peptides, sterically hindered sequences, and in any scenario where time and overall yield are paramount. While the potential for side reactions exists, they are well-characterized and can be effectively mitigated through careful control of stoichiometry and the implementation of a pre-activation strategy.

For researchers, scientists, and drug development professionals aiming for the highest standards of efficiency and purity in their peptide synthesis endeavors, a thorough understanding of these two methodologies is essential. By weighing the factors of yield, speed, and potential side reactions, the modern peptide chemist can confidently select the optimal tool for the task at hand.

References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(85), 53955-53963. [Link]

  • Williams, M. W., & Young, G. T. (1964). Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides. Journal of the Chemical Society C: Organic, 524-531. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532. [Link]

  • Kovacs, J., et al. (1967). Racemization of acylamino-acid active esters. Journal of the Chemical Society C: Organic, 769-773. [Link]

Sources

Safety & Regulatory Compliance

Safety

Z-Lys(Boc)-ONp proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of Z-Lys(Boc)-ONp As an Application Scientist overseeing solid-phase peptide synthesis (SPPS) and laboratory safety, I frequently encounter critical oversights...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of Z-Lys(Boc)-ONp

As an Application Scientist overseeing solid-phase peptide synthesis (SPPS) and laboratory safety, I frequently encounter critical oversights regarding the disposal of pre-activated amino acid derivatives. Z-Lys(Boc)-ONp (N-α-Cbz-N-ε-Boc-L-lysine p-nitrophenyl ester) is a highly crystalline active ester utilized for specific peptide couplings and the synthesis of sequential polypeptides.

While the intact Z-Lys(Boc)-ONp molecule is primarily an irritating combustible dust, its operational hazard profile is entirely dictated by its leaving group. Upon reaction, quenching, or hydrolysis, this compound intrinsically releases p-nitrophenol (4-nitrophenol) —a highly toxic, environmentally persistent pollutant. Proper disposal requires managing the waste stream not just for the peptide derivative, but specifically for the p-nitrophenol byproduct.

Part 1: Mechanistic Causality of Hazards

To safely manage chemical waste, researchers must understand the underlying reaction mechanisms. The p-nitrophenyl (-ONp) group is an excellent leaving group because the strongly electron-withdrawing nitro group stabilizes the resulting phenolate anion.

During SPPS coupling or when quenching expired reagents, the ester bond undergoes aminolysis or hydrolysis, quantitatively releasing p-nitrophenol. According to the , p-nitrophenol is acutely toxic if swallowed and can cause methemoglobinemia—a condition where the blood loses its ability to carry oxygen, leading to cyanosis [1]. Consequently, the Environmental Protection Agency (EPA) strictly classifies p-nitrophenol as a hazardous waste under [2].

Self-Validating Phenomenon: Under basic conditions (such as in the presence of standard SPPS bases like piperidine, or quenching agents like ethanolamine), the released p-nitrophenol deprotonates to form the p-nitrophenolate anion. This anion exhibits an intense, bright yellow color (absorbing strongly at ~400 nm). This colorimetric shift serves as a self-validating visual indicator for the researcher, confirming that the active ester has been fully consumed and that toxic p-nitrophenol is now present in the solution.

Chemical mechanism of Z-Lys(Boc)-ONp quenching, releasing toxic p-nitrophenol.

Part 2: Quantitative Hazard Data

To ensure compliant segregation, the hazard profiles of both the parent compound and its reactive byproduct must be compared.

Chemical EntityCAS NumberPrimary Hazard (GHS)EPA RCRA Waste CodeKey Toxicological Data
Z-Lys(Boc)-ONp 2212-69-3Irritant, Combustible DustN/A (Unlisted)Thermal decomposition yields toxic NOx and COx gases.
p-Nitrophenol (Cleavage Byproduct)100-02-7Toxic (Oral), Harmful (Dermal), STOT RE 2U170 Oral LD50 (Rat): 202 mg/kg. Causes methemoglobinemia.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Quenching and Disposal of Unreacted/Expired Solid Z-Lys(Boc)-ONp

Direct disposal of highly reactive active esters into mixed solid waste can lead to uncontrolled exothermic reactions. Unreacted Z-Lys(Boc)-ONp must be chemically quenched prior to liquid disposal.

  • Preparation : Conduct all procedures inside a certified chemical fume hood. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Dissolution : Dissolve the expired Z-Lys(Boc)-ONp solid in a minimal volume of a non-reactive, polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Quenching : Slowly add a 5-fold molar excess of a primary amine (e.g., ethanolamine) to the solution while stirring.

    • Causality: Ethanolamine rapidly attacks the carbonyl carbon of the -ONp ester via aminolysis, forming a stable, inert amide and liberating the p-nitrophenol leaving group.

  • Validation : Observe the solution. A distinct color change from clear/pale to bright yellow confirms the release of the p-nitrophenolate anion, verifying that the active ester has been successfully deactivated.

  • Segregation : Transfer the quenched mixture to a designated hazardous waste carboy labeled: "Toxic Liquid Waste: Contains p-Nitrophenol (EPA U170) and DMF".

Protocol B: Management of SPPS Liquid Effluent

During peptide synthesis, the wash effluents following a Z-Lys(Boc)-ONp coupling cycle will contain unreacted ester, coupling byproducts, and free p-nitrophenol.

  • Collection : Collect all coupling and wash effluents in a dedicated SPPS waste carboy.

  • Halogen Assessment : Determine if the SPPS sequence utilized halogenated solvents (e.g., Dichloromethane (DCM)).

    • Causality: EPA regulations strictly prohibit mixing halogenated and non-halogenated waste. Incinerating halogenated solvents under incorrect conditions generates highly toxic dioxins.

  • Labeling :

    • If DCM was used: Label as "Halogenated Hazardous Waste (Contains DCM, p-Nitrophenol U170)".

    • If only DMF/NMP was used: Label as "Non-Halogenated Hazardous Waste (Contains DMF, p-Nitrophenol U170)".

  • Storage & Disposal : Store the carboy in secondary containment away from strong oxidizers. Arrange for pickup by a certified hazardous waste disposal contractor for high-temperature incineration.

Protocol C: Contaminated Consumables & PPE
  • Solid Waste : Place empty Z-Lys(Boc)-ONp reagent vials, contaminated spatulas, and heavily soiled gloves into a puncture-resistant, sealable container.

  • Labeling : Label as "Hazardous Solid Waste - Contaminated with p-Nitrophenol (U170)". Never dispose of these items in standard biohazard bags or municipal trash.

Part 4: Operational Disposal Workflow

Z-Lys(Boc)-ONp Waste Segregation and Disposal Decision Tree.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (40 CFR § 261.33). EPA.gov. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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